Iron(3+);bromide
Description
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Structure
2D Structure
Properties
Molecular Formula |
BrFe+2 |
|---|---|
Molecular Weight |
135.75 g/mol |
IUPAC Name |
iron(3+);bromide |
InChI |
InChI=1S/BrH.Fe/h1H;/q;+3/p-1 |
InChI Key |
MPFFLKYHJGNJDT-UHFFFAOYSA-M |
Canonical SMILES |
[Fe+3].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of anhydrous iron(III) bromide
An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.
Abstract
Anhydrous iron(III) bromide (FeBr₃), also known as ferric bromide, is a versatile Lewis acid catalyst with significant applications in organic synthesis, particularly in the halogenation of aromatic compounds.[1][2][3] Its efficacy is highly dependent on its anhydrous state, making its synthesis and characterization critical for reproducible and efficient chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and characterization of anhydrous FeBr₃, including detailed experimental protocols and data presentation.
Synthesis of Anhydrous Iron(III) Bromide
The most common and direct method for preparing anhydrous iron(III) bromide is the reaction of metallic iron with elemental bromine.[1] This reaction is highly exothermic and requires careful handling due to the hazardous nature of bromine.
Reaction:
2Fe (s) + 3Br₂ (l) → 2FeBr₃ (s)
Experimental Protocol: Direct Bromination of Iron
Materials:
-
Iron filings or powder of high purity
-
Liquid bromine (handle with extreme caution in a fume hood)
-
A reaction tube (e.g., quartz or borosilicate glass)
-
A tube furnace
-
Inert gas supply (e.g., nitrogen or argon)
-
Collection flask
Procedure:
-
Place a known quantity of iron filings in the center of the reaction tube.
-
Assemble the apparatus within a fume hood, ensuring a gentle flow of inert gas through the tube to remove air and moisture.
-
Heat the iron filings in the tube furnace to approximately 200 °C to ensure they are completely dry.[1][4]
-
Carefully introduce liquid bromine into the inert gas stream. The bromine will vaporize and be carried over the hot iron.
-
The reaction is vigorous and produces a dark, reddish-brown solid, which is anhydrous iron(III) bromide.[2][4]
-
The product can be collected in a cooler part of the apparatus downstream.[5]
Safety Precautions:
-
Bromine is highly corrosive, toxic, and causes severe burns. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The reaction is exothermic and should be controlled by regulating the flow of bromine vapor.
-
Anhydrous iron(III) bromide is hygroscopic and should be handled and stored in a dry, inert atmosphere.[4][5][6]
Alternative Synthesis: In Situ Generation
For many applications, particularly in organic synthesis, anhydrous FeBr₃ can be generated in situ. This is often achieved by adding iron filings to the reaction mixture containing the aromatic substrate and bromine. This method avoids the need to isolate and handle the highly hygroscopic FeBr₃.
Purification
Commercially available anhydrous iron(III) bromide can be of high purity (98-99%).[7][8] However, for applications requiring very pure material, sublimation is an effective purification method.[3][5]
Experimental Protocol: Sublimation
-
Place the crude anhydrous FeBr₃ in a sublimation apparatus under a vacuum.
-
Gently heat the apparatus. Iron(III) bromide will sublime and can be collected as dark, shiny crystalline plates on a cold finger or a cooler part of the apparatus.[5]
-
It is important to note that heating above 200 °C can cause decomposition of FeBr₃ to iron(II) bromide (FeBr₂) and bromine.[1]
Physical and Chemical Properties
The key physical and chemical properties of anhydrous iron(III) bromide are summarized in the table below.
| Property | Value |
| Chemical Formula | FeBr₃ |
| Molar Mass | 295.56 g/mol [1][9] |
| Appearance | Dark red to reddish-brown crystalline solid[2][4] |
| Density | 4.50 g/cm³[1][3][6] |
| Melting Point | Decomposes above 200 °C[1] |
| Crystal Structure | Trigonal[1][10] |
| Solubility | Soluble in water, ethanol, ether, and acetic acid[2][4][6] |
| Sensitivity | Hygroscopic; sensitive to light and air[4][5][6] |
Characterization
A combination of analytical techniques is employed to confirm the identity, purity, and structural integrity of synthesized anhydrous iron(III) bromide.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure and phase purity of the material.
Expected Results: The powder XRD pattern of anhydrous FeBr₃ should correspond to the trigonal crystal system with the R-3 space group.[1][10] The absence of peaks corresponding to iron oxides, iron(II) bromide, or hydrated forms confirms the purity of the sample.
Experimental Protocol (General):
-
A finely ground powder sample of the anhydrous iron(III) bromide is prepared in an inert atmosphere (e.g., in a glovebox) to prevent hydration.
-
The sample is mounted on a zero-background sample holder.
-
The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation.
-
The obtained pattern is compared with reference patterns from crystallographic databases.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of iron nuclei, providing information on oxidation state, spin state, and site symmetry.[11][12]
Expected Results: The Mössbauer spectrum of anhydrous FeBr₃ at room temperature is expected to show a doublet. The isomer shift (IS) and quadrupole splitting (QS) values are characteristic of high-spin Fe(III). Oxidized ferric ions (Fe³⁺) typically exhibit lower isomer shifts compared to ferrous ions (Fe²⁺).[11]
Experimental Protocol (General):
-
The sample is prepared in an inert atmosphere and sealed in a sample holder.
-
The Mössbauer spectrum is recorded using a spectrometer with a ⁵⁷Co source.[13]
-
The spectrum is typically fitted with Lorentzian lines to extract the isomer shift and quadrupole splitting parameters.
-
The isomer shift is reported relative to a standard reference material, such as α-iron at room temperature.[13]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the compound.
Expected Results: The UV-Vis spectrum of FeBr₃ in a suitable solvent will display absorption bands corresponding to ligand-to-metal charge transfer transitions.
Experimental Protocol (General):
-
A dilute solution of anhydrous FeBr₃ is prepared in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.
Expected Results: TGA will show a mass loss corresponding to the loss of bromine upon heating above 200 °C, indicating decomposition to FeBr₂.[1] DSC will show an endothermic peak associated with this decomposition.
Experimental Protocol (General):
-
A small, accurately weighed sample of anhydrous FeBr₃ is placed in an alumina or platinum crucible.
-
The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).
-
The mass change (TGA) and heat flow (DSC) are recorded as a function of temperature.
Data Summary
Table 1: Physical and Chemical Properties of Anhydrous Iron(III) Bromide
| Property | Value | Reference |
| Chemical Formula | FeBr₃ | [9] |
| Molar Mass | 295.56 g/mol | [1][9] |
| Appearance | Dark red to reddish-brown crystalline solid | [2][4] |
| Density | 4.50 g/cm³ | [1][3][6] |
| Melting Point | Decomposes > 200 °C | [1] |
| Crystal Structure | Trigonal, R-3 | [1][10] |
| Solubility | Soluble in water, ethanol, ether, acetic acid | [2][4][6] |
Table 2: Typical Characterization Data for Anhydrous Iron(III) Bromide
| Technique | Parameter | Typical Value |
| XRD | Crystal System | Trigonal |
| Space Group | R-3 | |
| Mössbauer Spectroscopy | Isomer Shift (IS) relative to α-Fe | ~0.4-0.5 mm/s |
| Quadrupole Splitting (QS) | Small, non-zero | |
| Thermal Analysis (TGA) | Onset of Decomposition | ~200 °C |
Visualizations
Caption: Synthesis workflow for anhydrous iron(III) bromide.
Caption: Characterization workflow for anhydrous iron(III) bromide.
References
- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 7. strem.com [strem.com]
- 8. 031125.06 [thermofisher.com]
- 9. iron(III)bromide | Br3Fe | CID 25554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mp-23232: FeBr3 (trigonal, R-3, 148) [legacy.materialsproject.org]
- 11. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Mössbauer Spectroscopy [serc.carleton.edu]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of Iron(III) Bromide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of iron(III) bromide (FeBr₃) in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a general experimental protocol for determining solubility, and a logical workflow for this process.
Introduction to Iron(III) Bromide
Iron(III) bromide, also known as ferric bromide, is a reddish-brown solid compound with the chemical formula FeBr₃. It is a Lewis acid and finds applications as a catalyst in various organic reactions, particularly in the bromination of aromatic compounds.[1] Its solubility is a critical parameter for its use in solution-based chemical synthesis and catalysis. While highly soluble in water, its behavior in organic solvents is more nuanced and is of significant interest to chemists working in non-aqueous media.
Qualitative Solubility of Iron(III) Bromide in Organic Solvents
| Solvent | Chemical Formula | Type | Solubility | Reference(s) |
| Methanol | CH₃OH | Polar Protic | Soluble | [2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2][3][4] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2][3][4] |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | [2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [2] |
| Acetic Acid | CH₃COOH | Polar Protic | Soluble | [2] |
| Benzene | C₆H₆ | Nonpolar | Soluble | [2] |
| Toluene | C₇H₈ | Nonpolar | Soluble | [2] |
Note: The term "soluble" in this context indicates that iron(III) bromide dissolves in the solvent to some extent, but the exact concentration of a saturated solution is not specified in the referenced literature. For nonpolar solvents like benzene and toluene, the solubility is likely due to the formation of specific complexes.
Experimental Protocol for the Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of an inorganic salt, such as iron(III) bromide, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Materials and Equipment
-
Anhydrous iron(III) bromide
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or stirrer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Spectrophotometer (e.g., UV-Vis or Atomic Absorption)
-
Inert atmosphere glove box or Schlenk line (recommended due to the hygroscopic nature of FeBr₃)
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of anhydrous iron(III) bromide to a known volume of the anhydrous organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled shaker or on a stirrer plate set to a constant, recorded temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, a syringe fitted with a compatible filter can be used.
-
Immediately dilute the collected sample with a known volume of the pure solvent in a volumetric flask. This is to prevent precipitation due to temperature changes and to bring the concentration into the analytical range of the chosen measurement technique.
-
-
Concentration Determination:
-
The concentration of iron(III) bromide in the diluted sample can be determined using a suitable analytical technique.
-
UV-Vis Spectrophotometry: If the iron(III) bromide solution has a distinct absorbance at a specific wavelength, a calibration curve can be created using standards of known concentrations to determine the concentration of the unknown sample.
-
Atomic Absorption (AA) Spectroscopy: This technique can be used to determine the concentration of iron in the sample, from which the concentration of FeBr₃ can be calculated.
-
Gravimetric Analysis: A known volume of the saturated solution can be taken, and the solvent can be carefully evaporated under controlled conditions. The mass of the remaining solid residue (FeBr₃) is then measured.
-
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of iron(III) bromide in an organic solvent.
Conclusion
While quantitative data on the solubility of iron(III) bromide in common organic solvents is sparse in readily available literature, qualitative assessments indicate its solubility in a range of polar and some nonpolar organic solvents. For researchers and professionals requiring precise solubility data for specific applications, experimental determination is recommended. The general protocol and workflow provided in this guide offer a solid foundation for conducting such measurements in a controlled and accurate manner. The hygroscopic nature of iron(III) bromide necessitates careful handling under anhydrous conditions to obtain reliable and reproducible solubility data.
References
A Comprehensive Technical Guide to the Thermal Decomposition of Ferric Bromide to Ferrous Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal decomposition pathway of ferric bromide (FeBr₃) into ferrous bromide (FeBr₂). The following sections detail the core chemical transformation, present available quantitative data, outline a plausible experimental protocol based on established laboratory techniques, and provide essential safety information for handling the reaction's byproduct, bromine gas.
Reaction Overview
The thermal decomposition of ferric bromide is a redox reaction where iron(III) is reduced to iron(II), and bromide is oxidized to elemental bromine. This transformation is achieved by heating ferric bromide, leading to the breaking of iron-bromine bonds and the formation of the more thermally stable ferrous bromide and volatile bromine gas.
The balanced chemical equation for this decomposition is:
2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)
This reaction is typically initiated by heating ferric bromide to temperatures above 200 °C[1]. One study suggests that under vacuum, the evolution of bromine and the formation of ferrous bromide can occur at temperatures between 122–130 °C, indicating that the decomposition temperature is influenced by the ambient pressure.
Quantitative Data
Detailed kinetic and thermodynamic data for the specific thermal decomposition of ferric bromide to ferrous bromide is not extensively available in the public domain. However, some relevant physical and thermodynamic properties of the involved substances are summarized below. It is important to note that the provided thermodynamic data from one source pertains to the decomposition of ferric bromide to iron and bromine, a different reaction pathway.
Table 1: Physical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Ferric Bromide | FeBr₃ | 295.56 | Red-brown solid | ~200 (decomposes)[1] |
| Ferrous Bromide | FeBr₂ | 215.65 | Yellowish-brown solid | 684 |
| Bromine | Br₂ | 159.808 | Red-brown liquid/gas | -7.2 |
Table 2: Standard Enthalpy of Formation
| Compound | Formula | ΔHf° (kJ/mol) |
| Ferric Bromide | FeBr₃(s) | -268.2 |
| Ferrous Bromide | FeBr₂(s) | -244.3 |
| Bromine | Br₂(g) | +30.91 |
Note: The thermodynamic data should be used with caution as a complete dataset for the specific decomposition reaction is not available.
Experimental Protocol
3.1 Materials and Apparatus
-
Anhydrous ferric bromide (FeBr₃)
-
Quartz or borosilicate glass reaction tube
-
Tube furnace with temperature controller
-
Inert gas supply (e.g., argon or nitrogen) with a flow meter
-
Gas bubbler
-
Schlenk line or similar apparatus for handling air-sensitive materials
-
Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath)
-
Scrubber containing a solution of sodium thiosulfate (Na₂S₂O₃) or sodium hydroxide (NaOH) to neutralize bromine gas
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and acid/halogen-resistant gloves.
3.2 Procedure
-
Preparation: The reaction should be conducted in a well-ventilated fume hood due to the evolution of toxic and corrosive bromine gas. The apparatus should be assembled as shown in the workflow diagram below. The glassware should be thoroughly dried to prevent the formation of hydrogen bromide gas from the reaction of ferric bromide with water.
-
Sample Loading: A known quantity of anhydrous ferric bromide is placed in the center of the reaction tube. The tube is then connected to the inert gas supply and the cold trap/scrubber system.
-
Inert Atmosphere: The system is purged with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove any air and moisture. A slow, continuous flow of the inert gas should be maintained throughout the experiment.
-
Heating: The tube furnace is slowly heated to the desired decomposition temperature (e.g., starting at 200 °C and potentially increasing). The temperature should be monitored and controlled accurately.
-
Decomposition and Product Collection: As the ferric bromide decomposes, reddish-brown bromine gas will be observed evolving from the solid. The inert gas flow will carry the bromine gas out of the reaction tube. The bromine will condense and be collected in the cold trap. Any un-condensed bromine vapor will be neutralized in the scrubber.
-
Reaction Completion: The reaction is considered complete when the evolution of bromine gas ceases, and the solid in the reaction tube has changed color from red-brown (FeBr₃) to yellowish-brown (FeBr₂).
-
Cooling and Product Recovery: The furnace is turned off and allowed to cool to room temperature under the inert gas flow. Once cooled, the inert gas supply is stopped, and the apparatus is carefully disassembled inside the fume hood. The ferrous bromide product can be recovered and stored in a desiccator under an inert atmosphere, as it is hygroscopic.
-
Bromine Handling: The collected liquid bromine in the cold trap should be handled with extreme caution. It can be purified by distillation if required or neutralized with a reducing agent like sodium thiosulfate solution.
Mandatory Visualizations
Thermal Decomposition Pathway of Ferric Bromide
Caption: A diagram illustrating the thermal decomposition of ferric bromide.
Experimental Workflow for Thermal Decomposition
Caption: A flowchart of the experimental procedure for ferric bromide decomposition.
Safety Considerations
-
Ferric Bromide: Ferric bromide is corrosive and hygroscopic. It should be handled in a dry, inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.
-
Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated fume hood. A safety shower and eyewash station should be readily accessible. In case of exposure, seek immediate medical attention.
-
Neutralization of Bromine: A solution of sodium thiosulfate is effective for neutralizing bromine spills and the residual bromine in the apparatus. The reaction is: 2Na₂S₂O₃(aq) + Br₂(l) → 2NaBr(aq) + Na₂S₄O₆(aq).
This guide provides a foundational understanding of the thermal decomposition of ferric bromide. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.
References
An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Iron(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the hygroscopic properties of anhydrous iron(III) bromide (FeBr₃). It details the compound's interaction with atmospheric moisture, the resulting chemical and physical transformations, and standardized methodologies for its characterization. This guide is intended to inform best practices for the handling, storage, and application of FeBr₃ in research and development settings where its anhydrous state is critical.
Physicochemical Properties of Anhydrous FeBr₃
Anhydrous iron(III) bromide is a dark reddish-brown, crystalline solid.[1] It is widely utilized in organic synthesis as a Lewis acid catalyst, particularly for the bromination of aromatic compounds.[2][3] Its efficacy in these applications is highly dependent on its anhydrous state. The presence of water can significantly alter its chemical behavior and catalytic activity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Formula | FeBr₃ | [2] |
| Molar Mass | 295.56 g/mol | [2] |
| Appearance | Dark reddish-brown shiny hexagonal rhombus plate crystals | [1] |
| Density | 4.50 g/cm³ | [2][3] |
| Melting Point | Decomposes above 200 °C | [1][2] |
| Solubility in Water | 455 g / 100 g (25 °C) | [4] |
| Other Solubilities | Soluble in ethanol, ether, and acetic acid | [1][3] |
| Structure | Polymeric with six-coordinate, octahedral Fe centers | [2] |
The Hygroscopic and Deliquescent Nature of FeBr₃
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] Anhydrous FeBr₃ is classified as a very hygroscopic and deliquescent material.[1][6] Deliquescence is a process where a substance absorbs a sufficient amount of atmospheric moisture to dissolve in the absorbed water, forming a solution.[7] This occurs when the vapor pressure of the resulting solution is less than the partial pressure of water vapor in the air.[7]
Upon exposure to ambient air, anhydrous FeBr₃ rapidly adsorbs water vapor onto its crystal surface. This process leads to several transformations:
-
Hydrate Formation : The absorbed water can incorporate into the crystal lattice to form hydrates. The most common hydrate of iron(III) bromide is the dark green hexahydrate, FeBr₃·6H₂O.[1][8]
-
Dissolution and Dissociation : As a strong electrolyte, FeBr₃ is highly soluble in water.[9] Upon absorbing sufficient moisture, it dissolves and dissociates completely into ferric ions (Fe³⁺) and bromide ions (Br⁻).[10][11]
-
Hydrolysis and Acidification : The resulting ferric ions (Fe³⁺) undergo hydrolysis in the aqueous environment. This reaction produces iron(III) hydroxide (Fe(OH)₃) and hydrogen ions (H⁺), leading to a distinctly acidic solution.[12] The formation of FeBr₃ is the result of a neutralization reaction between a strong acid (HBr) and a weak base (Fe(OH)₃), which yields an acidic salt solution when dissolved in water.[12][13]
These interactions are summarized in the diagram below.
Quantitative Thermodynamic Data
| Thermodynamic Parameter | State | Value | References |
| Standard Enthalpy of Formation (ΔfH⁰) | (s) | -269 kJ/mol | [4] |
| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | (s) | -246 kJ/mol | [4] |
| Standard Molar Entropy (S⁰) | (s) | 184 J/(mol·K) | [4] |
| Enthalpy of Solution in HClO₄(aq) | (cr) | -139.32 kJ/mol | [14] |
The large negative enthalpy of solution indicates that the dissolution process is highly exothermic, which is characteristic of strongly hygroscopic substances.
Experimental Protocols for Hygroscopicity Characterization
Characterizing the hygroscopic nature of a material like FeBr₃ is crucial for determining appropriate storage conditions and predicting its stability.[] Several methods can be employed, ranging from simple gravimetric analysis to more sophisticated instrumental techniques.
This method quantifies moisture uptake by exposing a sample to a series of controlled relative humidity (RH) environments and measuring the change in mass.[][16]
Apparatus and Materials:
-
Anhydrous FeBr₃ sample
-
Analytical balance (readable to at least 0.1 mg)
-
Series of sealed desiccators or environmental chambers
-
Saturated salt solutions to maintain constant RH (e.g., KCl for ~84% RH, BaCl₂·2H₂O for ~90% RH)[16][17]
-
Weighing boats (non-reactive material)
-
Spatula
-
Gloves and safety glasses
-
Dry box or glove box with an inert atmosphere (for initial sample handling)
Protocol:
-
Sample Preparation: Inside a dry box, accurately weigh approximately 100-200 mg of anhydrous FeBr₃ into a pre-weighed weighing boat. Record this initial dry mass as m₀.
-
Exposure: Place the weighing boat containing the sample into a desiccator with a known, constant relative humidity maintained by a saturated salt solution.
-
Equilibration and Measurement: At predetermined time intervals (e.g., 1, 2, 6, 12, 24 hours), quickly remove the sample from the desiccator and weigh it. Record the mass (mₜ) and the time. Return the sample to the desiccator immediately after weighing to minimize exposure to ambient conditions.
-
Reaching Equilibrium: Continue measurements until the mass of the sample becomes constant (e.g., <0.1% change between two consecutive measurements), indicating that equilibrium has been reached.
-
Data Analysis: Calculate the percentage of water absorbed (%W) at each time point using the formula: %W = [(mₜ - m₀) / m₀] * 100
-
Repeat: Repeat the procedure using desiccators with different saturated salt solutions to determine the hygroscopicity profile across a range of RH values.
-
Dynamic Vapor Sorption (DVS): An automated instrument that measures the rate and extent of water sorption by flowing a gas with a precisely controlled relative humidity over a sample while continuously monitoring its mass.[] It provides detailed sorption/desorption isotherms.
-
Thermogravimetric Analysis (TGA): Used to determine the water content of hydrated samples. The material is heated under a controlled atmosphere, and the mass loss corresponding to the release of water is measured as a function of temperature.[]
-
Karl Fischer Titration: A highly accurate chemical method for quantifying the water content in a sample. It is particularly useful for determining low levels of moisture.[]
-
X-ray Diffraction (XRD): Can be used in conjunction with DVS to monitor changes in the crystal structure of FeBr₃ as it absorbs water and potentially transforms into a hydrated form.[]
The following diagram illustrates a typical workflow for the static gravimetric method.
Handling and Storage Recommendations
Given its extreme sensitivity to moisture and its potential to decompose when exposed to light or heat, strict handling and storage procedures are mandatory for anhydrous FeBr₃.[1][2]
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[6] The storage area should be cool, dry, and protected from light.[1]
-
Handling: All manipulations of anhydrous FeBr₃ should be performed in a glove box or dry box with a low-humidity atmosphere to prevent water absorption.
-
Safety: FeBr₃ is corrosive and irritating to the eyes, respiratory system, and skin.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Conclusion
Anhydrous iron(III) bromide is a highly hygroscopic and deliquescent compound. Its interaction with atmospheric water leads to hydrate formation, dissolution, and hydrolysis, resulting in the formation of an acidic solution and a loss of the anhydrous material's critical properties for applications such as catalysis. Understanding and quantifying this hygroscopic behavior through standardized experimental protocols are essential for ensuring the material's integrity, efficacy, and stability in research and drug development. Strict adherence to proper handling and storage conditions is paramount to prevent unwanted reactions with moisture.
References
- 1. Page loading... [guidechem.com]
- 2. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 3. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 4. iron(III) bromide [chemister.ru]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. 10031-26-2 CAS MSDS (IRON (III) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Deliquescence | Water Absorption, Hygroscopy, Solutions | Britannica [britannica.com]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. brainly.com [brainly.com]
- 12. m.youtube.com [m.youtube.com]
- 13. you-iggy.com [you-iggy.com]
- 14. srd.nist.gov [srd.nist.gov]
- 16. amt.copernicus.org [amt.copernicus.org]
- 17. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
An In-depth Technical Guide to the Magnetic Properties of Iron(III) Bromide Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of iron(III) bromide complexes. Iron(III) complexes are of significant interest due to their versatile magnetic behavior, which is highly dependent on the coordination environment and spin state of the central iron atom. This guide delves into the core principles governing their magnetism, presents available quantitative data, details key experimental methodologies for their characterization, and provides visual representations of influential factors and experimental workflows.
Core Concepts in the Magnetism of Iron(III) Complexes
The magnetic properties of iron(III) complexes are primarily dictated by the electronic configuration of the Fe³⁺ ion, which is a d⁵ system. The five d-electrons can be arranged in two possible spin states, depending on the ligand field strength:
-
High-Spin (HS) State: With a weak ligand field, the electrons occupy all five d-orbitals individually before pairing up, resulting in five unpaired electrons (S = 5/2). High-spin iron(III) complexes are strongly paramagnetic.[1]
-
Low-Spin (LS) State: In the presence of a strong ligand field, the electrons first fill the lower energy t₂g orbitals, leading to one unpaired electron (S = 1/2). Low-spin iron(III) complexes exhibit weaker paramagnetism.[1]
A fascinating phenomenon observed in some iron(III) complexes is Spin Crossover (SCO) , where the complex can transition between the HS and LS states in response to external stimuli such as temperature, pressure, or light irradiation.[2] This transition is accompanied by a significant change in the magnetic moment.
The magnetic behavior of multinuclear iron(III) complexes is further complicated by magnetic exchange interactions between the iron centers. These interactions, which can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in antiparallel), are mediated by bridging ligands.
Quantitative Magnetic Data
The following tables summarize the available quantitative magnetic data for select iron(III) bromide and related complexes. The data for iron(III) bromide itself is presented first, followed by complexes with other ligands for comparative purposes.
| Complex | Magnetic Parameter | Value | Notes |
| Iron(III) Bromide (FeBr₃) | Néel Temperature (Tₙ) | 14.5 K | Indicates the onset of antiferromagnetic ordering.[3] |
| Weiss Constant (θ) | -23 K | The negative value is consistent with antiferromagnetic interactions.[3] | |
| Effective Magnetic Moment (µeff) | ~5.9 µB | Close to the spin-only value for a high-spin d⁵ ion, as expected.[3] | |
| [Fe(PTOB)]Br₂ | Effective Magnetic Moment (µeff) | 6.2 ± 0.3 µB | Characteristic of a high-spin Fe(III) complex. PTOB is a macrocyclic ligand with mixed oxygen donor pendants.[4] |
| [Fe(sal)₂tren]Br | Magnetic Moment vs. Temperature | Exhibits spin crossover behavior | The magnetic moment changes significantly with temperature, indicating a transition between high-spin and low-spin states. (Data not in a simple tabular format in the search results) |
Experimental Protocols
The characterization of the magnetic properties of iron(III) bromide complexes relies on several key experimental techniques.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[5][6][7]
Methodology:
-
Sample Preparation: A precisely weighed amount of the powdered crystalline sample is placed in a gelatin capsule or a similar sample holder with a known, low magnetic background.
-
Mounting: The sample is mounted in the SQUID magnetometer.
-
Temperature Control: The temperature of the sample chamber is controlled using liquid helium and a heater.
-
Magnetic Field Application: A superconducting magnet applies a precise DC magnetic field.
-
Measurement:
-
Zero-Field-Cooled (ZFC): The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of a magnetic field. A small DC field (e.g., 1000 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.
-
Field-Cooled (FC): The sample is cooled to the lowest temperature in the presence of the same DC field, and the magnetic moment is measured as the sample is warmed.
-
-
Data Analysis: The measured magnetic moment is converted to molar magnetic susceptibility (χₘ). The effective magnetic moment (µeff) is then calculated using the equation: µeff = 2.828(χₘT)¹ᐟ²
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that detects transitions between electron spin energy levels in the presence of a magnetic field. It provides detailed information about the electronic structure and the local environment of paramagnetic species like iron(III).[8][9]
Methodology:
-
Sample Preparation: A small amount of the powdered sample is loaded into an EPR tube. For solution studies, the complex is dissolved in a suitable solvent and the solution is placed in a quartz tube.
-
Spectrometer Setup: The EPR spectrometer, typically operating at X-band (~9.5 GHz) or Q-band (~34 GHz) frequencies, is tuned.[8]
-
Measurement: The sample is placed in the resonant cavity of the spectrometer within a magnetic field. The magnetic field is swept while the sample is irradiated with microwaves.
-
Data Acquisition: The absorption of microwaves by the sample is detected and recorded as a function of the magnetic field, yielding the EPR spectrum. Measurements are often performed at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to improve signal resolution.[8]
-
Data Analysis: The g-values are determined from the positions of the resonance signals in the spectrum. The shape and fine structure of the spectrum provide information about the spin state and symmetry of the iron center.[8]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of specific isotopes, in this case, ⁵⁷Fe. It provides precise information about the oxidation state, spin state, and magnetic ordering of iron atoms in a sample.[10][11][12][13]
Methodology:
-
Source: A radioactive source, typically ⁵⁷Co diffused into a rhodium matrix, is used to generate gamma rays of a specific energy.[10]
-
Sample Preparation: The powdered sample is uniformly distributed in a sample holder. The optimal thickness of the sample is crucial to obtain a good signal-to-noise ratio.
-
Velocity Transducer: The source is moved with a precisely controlled velocity relative to the sample. This Doppler effect modulates the energy of the gamma rays.[13]
-
Detection: A detector placed behind the sample measures the intensity of the transmitted gamma rays as a function of the source velocity.
-
Data Acquisition: The data is recorded as a Mössbauer spectrum, which is a plot of gamma-ray transmission versus source velocity.
-
Data Analysis: The spectrum is fitted with Lorentzian lines to extract key parameters:
-
Isomer Shift (δ): Provides information about the oxidation state and covalency of the iron atom.
-
Quadrupole Splitting (ΔEₙ): Indicates the symmetry of the electronic environment around the iron nucleus and is sensitive to the spin state.
-
Magnetic Hyperfine Splitting: The presence of a six-line spectrum is indicative of magnetic ordering.
-
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.aps.org [journals.aps.org]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iim.unam.mx [iim.unam.mx]
- 9. EPR experiments [researchpark.spbu.ru]
- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mössbauer Spectroscopy [serc.carleton.edu]
A Comprehensive Technical Guide to the Safe Handling of Iron(III) Bromide
For researchers, scientists, and drug development professionals, a thorough understanding of chemical safety is paramount to ensure a safe and productive laboratory environment. This in-depth technical guide provides critical safety information and handling precautions for Iron(III) bromide (FeBr₃), a compound frequently used as a Lewis acid catalyst in organic synthesis. Adherence to these guidelines is essential to mitigate the risks associated with its use.
Hazard Identification and Classification
Iron(III) bromide is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed.[1][2] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can influence its reactivity.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The table below summarizes the GHS hazard classifications for Iron(III) bromide.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
| Corrosive to metals | 1 | H290: May be corrosive to metals |
Source: GHS classification data compiled from multiple safety data sheets.
Exposure Limits
Regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits for soluble iron salts, measured as iron (Fe). These limits are crucial for assessing and controlling workplace exposures.
| Organization | Exposure Limit (as Fe) | Time-Weighted Average (TWA) |
| OSHA | Permissible Exposure Limit (PEL) | 1 mg/m³ |
| NIOSH | Recommended Exposure Limit (REL) | 1 mg/m³ |
| ACGIH | Threshold Limit Value (TLV) | 1 mg/m³ |
Source: OSHA, NIOSH, ACGIH.[1][3][4][5][6]
Toxicological Data
Handling and Storage Precautions
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Due to its hygroscopic nature, protect from moisture.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
The following table outlines the recommended first-aid procedures for different types of exposure to Iron(III) bromide.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][7] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures
Iron(III) bromide is not combustible. However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products, which may include hydrogen bromide and iron oxides.
Accidental Release Measures (Spill Protocol)
A spill of Iron(III) bromide should be handled promptly and safely. The following workflow outlines the necessary steps.
Caption: Workflow for handling an Iron(III) bromide spill.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and your supervisor.
-
Assess the Situation: Determine the extent of the spill. For a small, manageable spill, proceed with cleanup. For a large or uncontrolled spill, evacuate the laboratory and contact emergency services.
-
Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE: chemical-resistant gloves, safety goggles, a lab coat, and a NIOSH-approved respirator for dust.
-
Containment: If it is a solid, prevent it from spreading.
-
Neutralization: Carefully cover the spilled Iron(III) bromide with a neutralizing agent such as soda ash (sodium carbonate) or a mixture of soda ash and slaked lime.
-
Collection: Once the material is neutralized, carefully sweep or scoop it into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water, and then wipe it dry.
-
Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.
Conclusion
Iron(III) bromide is a valuable reagent in research and development, but its hazardous properties necessitate strict adherence to safety protocols. By understanding its hazards, implementing proper handling and storage procedures, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 4. osha.gov [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Iron salts (soluble, as Fe) [medbox.iiab.me]
- 6. 1988 OSHA PEL Project - Iron Salts | NIOSH | CDC [archive.cdc.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Iron salts (soluble, as Fe) [cdc.gov]
Methodological & Application
Application of Iron(III) Bromide in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) bromide (FeBr₃) is a versatile and cost-effective Lewis acid catalyst increasingly employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its strong electron-accepting nature facilitates a variety of organic transformations, including electrophilic aromatic substitution, carbon-carbon bond formation, and heterocycle synthesis. This document provides detailed application notes and experimental protocols for the use of iron(III) bromide in key pharmaceutical synthesis reactions, with a focus on reproducibility and scalability. The low toxicity and abundance of iron make FeBr₃ an attractive alternative to more hazardous or expensive catalysts, aligning with the principles of green chemistry in pharmaceutical manufacturing.[1][2][3]
Core Applications in Pharmaceutical Synthesis
Iron(III) bromide is primarily utilized as a catalyst in reactions that are fundamental to the construction of complex molecular scaffolds found in many drugs.[2][4] Its main applications include:
-
Electrophilic Aromatic Bromination: A classic application where FeBr₃ activates bromine, facilitating the introduction of bromine atoms onto aromatic rings, a common step in the synthesis of many pharmaceuticals.[5][6]
-
Friedel-Crafts Type Reactions: Catalyzing acylation and alkylation reactions to form key carbon-carbon bonds in the synthesis of drug precursors.
-
Heterocycle Synthesis: Enabling the construction of various heterocyclic rings, which are prevalent in a vast number of therapeutic agents.
This document will focus on a detailed application of FeBr₃ in the synthesis of imidazo[1,2-a]pyridine derivatives, a scaffold present in several commercially available drugs.
Application 1: Synthesis of 3-Aroylimidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are crucial building blocks for numerous pharmaceuticals with a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[4] Iron(III) bromide has been demonstrated as an effective catalyst for the aerobic oxidative cross-dehydrogenative coupling of 2-arylimidazo[1,2-a]pyridines with aryl aldehydes to produce 3-aroylimidazo[1,2-a]pyridines in high yields.
Reaction Scheme
Caption: General reaction scheme for the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines.
Quantitative Data Summary
The FeBr₃-catalyzed synthesis of various 3-aroylimidazo[1,2-a]pyridine derivatives demonstrates good to excellent yields with a range of substituted starting materials.
| Entry | 2-Arylimidazo[1,2-a]pyridine (Ar) | Aryl aldehyde (Ar') | Product Yield (%) |
| 1 | Phenyl | 4-Nitrobenzoyl | 85 |
| 2 | Phenyl | 4-Chlorobenzoyl | 78 |
| 3 | Phenyl | 4-Bromobenzoyl | 81 |
| 4 | Phenyl | 4-Fluorobenzoyl | 75 |
| 5 | Phenyl | 3-Nitrobenzoyl | 82 |
| 6 | Phenyl | 2-Nitrobenzoyl | 70 |
| 7 | 4-Tolyl | 4-Nitrobenzoyl | 88 |
| 8 | 4-Methoxyphenyl | 4-Nitrobenzoyl | 92 |
| 9 | 4-Chlorophenyl | 4-Nitrobenzoyl | 75 |
Experimental Protocol: General Procedure for the Synthesis of 3-Aroylimidazo[1,2-a]pyridines
-
Materials:
-
2-Arylimidazo[1,2-a]pyridine (1.0 equiv)
-
Aryl aldehyde (1.5 equiv)
-
Iron(III) bromide (FeBr₃) (0.2 equiv)
-
Toluene (solvent)
-
-
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
-
Procedure: a. To a round-bottom flask, add the 2-arylimidazo[1,2-a]pyridine (e.g., 0.5 mmol, 1.0 equiv), the corresponding aryl aldehyde (0.75 mmol, 1.5 equiv), and iron(III) bromide (0.1 mmol, 0.2 equiv). b. Add toluene (e.g., 3 mL) to the flask. c. The reaction mixture is stirred at 110 °C for 16 hours under an air atmosphere. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aroylimidazo[1,2-a]pyridine derivative.
Plausible Reaction Mechanism
The proposed mechanism involves an aerobic oxidative cross-dehydrogenative coupling process.
Caption: Proposed mechanism for the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines.
Application 2: Intramolecular Oxidative Cyclization for Heterocycle Synthesis
Iron(III) bromide can also be employed as a single electron oxidant to facilitate intramolecular cyclizations, leading to the formation of various heterocyclic systems that are of interest in pharmaceutical chemistry. An example is the synthesis of substituted pyrazoles from aryl-hydrazones.
Reaction Scheme
Caption: General scheme for the FeBr₃-mediated synthesis of substituted pyrazoles.
Experimental Protocol: Synthesis of Substituted Pyrazoles
-
Note: A detailed, universally applicable protocol is not available in the cited literature. The following is a generalized procedure based on similar reactions.
-
Materials:
-
Aryl-hydrazone (1.0 equiv)
-
Iron(III) bromide (FeBr₃) (stoichiometric or catalytic amount)
-
Appropriate solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure: a. Dissolve the aryl-hydrazone in the chosen solvent in a reaction vessel. b. Add iron(III) bromide to the solution. c. Stir the reaction mixture at room temperature or with heating as required. d. Monitor the reaction by TLC. e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography.
Application 3: Synthesis of Bromobenzoxazines
Iron(III) bromide can be used as a brominating reagent in the iron-mediated bromocyclization of olefinic amides to synthesize bromobenzoxazines, which are valuable scaffolds in medicinal chemistry.
Reaction Scheme
Caption: FeBr₃-mediated synthesis of bromobenzoxazines.
Experimental Workflow
Caption: Experimental workflow for the synthesis of bromobenzoxazines using FeBr₃.
Conclusion
Iron(III) bromide is a powerful and economical catalyst for a range of chemical transformations crucial for the synthesis of pharmaceuticals and their intermediates. Its application in the synthesis of complex heterocyclic structures like imidazo[1,2-a]pyridines highlights its potential in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this versatile reagent into their synthetic strategies. Further exploration of FeBr₃-catalyzed reactions is likely to uncover new pathways for the efficient and sustainable production of novel therapeutic agents.
References
- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 2. Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 6. Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PMC [pmc.ncbi.nlm.nih.gov]
FeBr₃ as a Catalyst for the Green Oxidation of Alcohols to Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. Traditional oxidation methods often rely on stoichiometric, and frequently toxic, heavy metal-based reagents, generating significant hazardous waste. In the pursuit of more sustainable and environmentally benign chemical processes, the use of iron(III) bromide (FeBr₃) as a catalyst in conjunction with hydrogen peroxide (H₂O₂) has emerged as a compelling "green" alternative. This protocol offers high selectivity for the conversion of secondary alcohols, operates under mild conditions, and utilizes inexpensive and readily available reagents.
Recent mechanistic studies have challenged the initially proposed pathway involving a high-valent iron species. Evidence now strongly suggests that the reaction proceeds through the in situ generation of a reactive brominating species (RBS) via a Fenton-like process.[1][2] This updated mechanistic understanding is critical for optimizing reaction conditions and expanding the substrate scope.
This document provides detailed application notes and experimental protocols for the FeBr₃-catalyzed oxidation of secondary alcohols to ketones, based on peer-reviewed literature.[3]
Data Presentation
The following table summarizes the substrate scope for the FeBr₃-catalyzed oxidation of various secondary alcohols to their corresponding ketones using hydrogen peroxide as the oxidant. The data is compiled from the work of Martín et al.[3]
| Entry | Substrate (Alcohol) | Product (Ketone) | Time (h) | Yield (%) |
| 1 | 2-Butanol | 2-Butanone | 24 | 95 |
| 2 | 2-Pentanol | 2-Pentanone | 24 | 96 |
| 3 | 3-Pentanol | 3-Pentanone | 24 | 97 |
| 4 | Cyclopentanol | Cyclopentanone | 24 | 98 |
| 5 | Cyclohexanol | Cyclohexanone | 24 | 99 |
| 6 | Menthol | Menthone | 24 | 92 |
| 7 | Borneol | Camphor | 24 | 85 |
| 8 | 1-Phenylethanol | Acetophenone | 24 | 90 |
| 9 | Benzyl alcohol | Benzaldehyde | 24 | 85 |
Experimental Protocols
General Procedure for the FeBr₃-Catalyzed Oxidation of Secondary Alcohols (Solvent-Free)
This protocol is adapted from the solvent-free method described by Martín et al.[3]
Materials:
-
Secondary alcohol (substrate)
-
Iron(III) bromide (FeBr₃, catalyst)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution, oxidant)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol) and iron(III) bromide (0.2 mmol, 20 mol%).
-
Slowly add 30% aqueous hydrogen peroxide (5.0 mmol) to the mixture with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the FeBr₃-catalyzed oxidation of a secondary alcohol to a ketone.
References
- 1. Reinvestigating FeBr3-Catalyzed Alcohol Oxidation with H2O2: Is a High-Valent Iron Species (HIS) or a Reactive Brominating Species (RBS) Responsible for Alcohol Oxidation? [organic-chemistry.org]
- 2. Reinvestigating FeBr3-Catalyzed Alcohol Oxidation with H2O2: Is a High-Valent Iron Species (HIS) or a Reactive Brominating Species (RBS) Responsible for Alcohol Oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with FeBr₃
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the iron-catalyzed cross-coupling reaction between aryl Grignard reagents and aryl halides, with a focus on utilizing iron(III) bromide (FeBr₃) as a catalyst. This method offers a cost-effective, abundant, and less toxic alternative to traditional palladium and nickel catalysts for the synthesis of biaryl compounds, which are crucial scaffolds in pharmaceuticals and functional materials.
Introduction
The Kumada-Tamao-Corriu cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. While palladium and nickel catalysts have historically dominated this field, there is a growing interest in using earth-abundant and non-toxic first-row transition metals like iron. Iron-catalyzed cross-coupling reactions proceed under mild conditions and offer unique reactivity.
FeBr₃, a simple and inexpensive iron salt, can serve as a precatalyst for the cross-coupling of aryl Grignard reagents with aryl halides. While other iron sources like Fe(acac)₃ and FeF₃ are more commonly cited, FeBr₃ has been shown to be a viable catalyst for this transformation. The reaction is believed to proceed through a low-valent iron species generated in situ by the Grignard reagent. The catalytic cycle likely involves oxidative addition, transmetalation, and reductive elimination steps. Careful control of reaction parameters, particularly the slow addition of the Grignard reagent, is often crucial to prevent catalyst deactivation through over-reduction and to minimize homocoupling side products.
Reaction Mechanism and Experimental Workflow
The precise mechanism of iron-catalyzed cross-coupling is still a subject of investigation, but a general consensus points towards a catalytic cycle involving various oxidation states of iron, potentially including Fe(I)/Fe(III) or Fe(0)/Fe(II) pathways. Radical intermediates may also be involved.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the FeBr₃-catalyzed cross-coupling of an aryl Grignard reagent (Ar¹MgBr) with an aryl halide (Ar²X). The cycle begins with the reduction of the Fe(III) precatalyst to a lower-valent active species.
Caption: Proposed catalytic cycle for the iron-catalyzed Kumada coupling.
General Experimental Workflow
The successful execution of this cross-coupling reaction requires careful adherence to inert atmosphere techniques due to the sensitivity of the Grignard reagent and the catalytic species to air and moisture. The following diagram outlines the typical laboratory workflow.
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
Quantitative Data Summary
Quantitative data specifically for FeBr₃-catalyzed aryl-aryl cross-coupling is limited in the literature. However, comparing its performance with other common iron catalysts provides valuable context. The choice of iron salt can influence yield and selectivity, often in conjunction with specific ligands or additives.
Table 1: Comparison of Iron Catalysts in Biaryl Cross-Coupling
| Entry | Catalyst (mol%) | Ligand/Additive | Aryl Halide | Aryl Grignard | Yield (%) | Reference |
| 1 | FeBr₃ (5) | None | Aryl Bromide | Phenylmagnesium Bromide | 24 | [1] |
| 2 | FeF₃ (3) | SIPr | Aryl Chloride | Arylmagnesium Bromide | Good to Excellent | [2] |
| 3 | FeCl₃ (5) | TMEDA / Ti(OEt)₄ | Aryl Chloride | Arylmagnesium Bromide | High | [3] |
| 4 | Fe(acac)₃ (5) | None | Aryl Chloride | Phenylmagnesium Bromide | Moderate to High | [4] |
Yields are generalized from literature reports; specific yields depend heavily on the substrates used.
Table 2: Representative Substrate Scope (Based on Iron-Catalyzed Systems)
The following table illustrates the types of substrates that are generally compatible with iron-catalyzed biaryl coupling. Electron-rich and sterically unhindered partners tend to give higher yields.
| Entry | Aryl Halide (Ar²X) | Aryl Grignard (Ar¹MgBr) | Typical Yield Range (%) | Notes |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | 80-95 | Electron-neutral coupling. |
| 2 | 4-Chloroanisole | Phenylmagnesium bromide | 85-98 | Electron-donating group on electrophile is well-tolerated. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylmagnesium bromide | 60-75 | Electron-withdrawing groups can lower yield. |
| 4 | 2-Chlorotoluene | Phenylmagnesium bromide | 70-85 | Steric hindrance near the coupling site can reduce efficiency. |
| 5 | 1-Chloro-4-fluorobenzene | 4-Tolylmagnesium bromide | 80-90 | Halogen functionalities are often tolerated. |
| 6 | 3-Bromopyridine | Phenylmagnesium bromide | 65-80 | Heteroaromatic halides are viable substrates. |
Data synthesized from protocols using various iron catalysts (e.g., FeF₃, FeCl₃) as representative examples.[2][3]
Detailed Experimental Protocol
This protocol is a representative procedure for the cross-coupling of an aryl chloride with an aryl Grignard reagent using FeBr₃ as the catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Iron(III) bromide (FeBr₃), anhydrous
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, ~1.0 M in THF, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and nitrogen/argon line
-
Syringes and syringe pump
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add FeBr₃ (15 mg, 0.05 mmol, 5 mol%). Add the aryl halide (1.0 mmol) followed by anhydrous THF (5 mL).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 5-10 minutes to cool to 0 °C.
-
Grignard Addition: Using a syringe pump, add the aryl Grignard reagent solution (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the stirred reaction mixture over a period of 1 hour. Slow addition is critical to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC or GC analysis.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (~5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Substrate Compatibility and Limitations
The success of the iron-catalyzed cross-coupling is influenced by the electronic and steric nature of both coupling partners. This relationship is crucial for planning synthetic routes.
Caption: Logical relationships influencing the outcome of the cross-coupling reaction.
-
Functional Group Tolerance: While iron catalysis can be more robust than palladium for certain substrates, Grignard reagents are incompatible with acidic protons (e.g., -OH, -NH₂, -COOH) and are reactive towards carbonyls (ketones, esters, amides). Functionalized Knochel-type Grignard reagents can sometimes overcome these limitations.
-
Halide Reactivity: The reactivity of the aryl halide typically follows the order I > Br > Cl >> F. While aryl chlorides are economically attractive, they may require more forcing conditions or specialized ligand systems for efficient coupling.[2]
-
Homocoupling: The formation of symmetrical biaryls (Ar¹-Ar¹ and Ar²-Ar²) is a common side reaction. This can be minimized by slow addition of the Grignard reagent and careful control of the reaction temperature.
References
Application Notes: Employing Ferric Bromide in the Synthesis of Magnetic Materials
Introduction
Ferric bromide (FeBr₃) is a Lewis acid catalyst that can also serve as a source of ferric ions in the synthesis of various iron-based magnetic materials. While less common than its chloride counterpart, ferric chloride (FeCl₃), ferric bromide is a viable precursor for producing magnetic nanoparticles such as magnetite (Fe₃O₄) and other spinel ferrites.[1] Its application is particularly relevant in research and development settings where the influence of different anions on the nucleation and growth of nanoparticles is under investigation. The bromide ion, being larger and more polarizable than the chloride ion, may affect the reaction kinetics and the surface chemistry of the resulting magnetic nanoparticles.
Key Applications
The primary application of ferric bromide in this context is as a precursor in the following synthesis methods:
-
Co-precipitation: This is a widely used, simple, and scalable method for synthesizing iron oxide nanoparticles. Ferric bromide can be used in conjunction with a ferrous salt (e.g., ferrous bromide or ferrous chloride) in an aqueous solution. The addition of a base raises the pH, leading to the co-precipitation of iron oxides.
-
Solvothermal Synthesis: In this method, the reaction is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. Ferric bromide, dissolved in a suitable organic solvent, decomposes to form crystalline magnetic nanoparticles. This method allows for good control over the size and morphology of the nanoparticles.
-
Thermal Decomposition: This technique involves the high-temperature decomposition of an organometallic precursor, which can be prepared from ferric bromide. It is known for producing highly monodisperse nanoparticles with excellent magnetic properties.
Advantages and Considerations
-
Alternative Anion Effects: The use of ferric bromide allows for the study of how different halide ions influence nanoparticle formation. The bromide ion may alter the surface charge and stability of the nanoparticles in colloidal suspensions.
-
Lewis Acidity: The Lewis acidic nature of ferric bromide can be beneficial in certain organic solvent-based synthesis routes, potentially catalyzing reactions that lead to the formation of the desired magnetic phase.
-
Solubility: Ferric bromide is soluble in water and some organic solvents, making it suitable for a variety of synthesis protocols.
-
Precursor Purity: As with any synthesis, the purity of the ferric bromide precursor is crucial for obtaining high-quality magnetic nanoparticles with reproducible properties.
-
Stoichiometry: Accurate control of the molar ratios of precursors is essential, particularly in co-precipitation methods, to obtain the desired phase of iron oxide (e.g., magnetite vs. maghemite).
Experimental Protocols
Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles via Co-precipitation using Ferric Bromide
This protocol describes a modified co-precipitation method for the synthesis of magnetite nanoparticles using ferric bromide and ferrous chloride as iron precursors.
Materials:
-
Ferric Bromide (FeBr₃), anhydrous
-
Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)
-
Ammonium Hydroxide (NH₄OH), 25% aqueous solution
-
Deionized Water
-
Ethanol
-
Nitrogen gas (N₂)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Permanent magnet
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Precursor Solution Preparation:
-
In a three-neck round-bottom flask, dissolve 2.96 g of ferric bromide (FeBr₃, 10 mmol) and 0.99 g of ferrous chloride tetrahydrate (FeCl₂·4H₂O, 5 mmol) in 100 mL of deionized water. This creates a 2:1 molar ratio of Fe³⁺ to Fe²⁺.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen and maintain an inert atmosphere.
-
-
Reaction Setup:
-
Equip the flask with a mechanical stirrer, a condenser, and a dropping funnel containing 20 mL of 25% ammonium hydroxide solution.
-
Begin vigorous stirring of the iron salt solution and heat the mixture to 80°C.
-
-
Co-precipitation:
-
Once the temperature is stable at 80°C, add the ammonium hydroxide solution dropwise from the dropping funnel over a period of 30 minutes.
-
A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring the reaction mixture at 80°C for an additional 2 hours under a nitrogen atmosphere to ensure complete reaction and crystallization.
-
-
Washing and Isolation:
-
Allow the solution to cool to room temperature.
-
Isolate the black precipitate by placing a strong permanent magnet against the side of the flask and decanting the supernatant.
-
Wash the nanoparticles by adding 50 mL of deionized water, removing the magnet to allow for resuspension (an ultrasonic bath can be used to aid dispersion), and then recollecting the nanoparticles with the magnet and decanting the supernatant. Repeat this washing step three times.
-
Perform a final wash with 50 mL of ethanol.
-
-
Drying:
-
Dry the resulting black powder in a vacuum oven at 60°C overnight.
-
Protocol 2: Hypothetical Solvothermal Synthesis of Iron Oxide Nanoparticles using Ferric Bromide
This protocol is an adapted procedure for the solvothermal synthesis of iron oxide nanoparticles.
Materials:
-
Ferric Bromide (FeBr₃), anhydrous
-
Ethylene Glycol
-
Sodium Acetate, anhydrous
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating
-
Beaker
-
Permanent magnet
-
Centrifuge
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, dissolve 2.96 g of ferric bromide (10 mmol) in 100 mL of ethylene glycol.
-
Add 7.38 g of sodium acetate (90 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 200 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 200°C.
-
Maintain the reaction at 200°C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Washing and Isolation:
-
Collect the black product by centrifugation at 8000 rpm for 10 minutes. A permanent magnet can also be used to aid separation.
-
Discard the supernatant and wash the product with ethanol three times to remove any residual reactants and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Data Presentation
The following tables present representative data for magnetic nanoparticles synthesized via co-precipitation and solvothermal methods. This data is hypothetical but reflects typical values for nanoparticles of the specified sizes.
Table 1: Representative Properties of Magnetite Nanoparticles Synthesized via Co-precipitation using Ferric Bromide
| Parameter | Value |
| Average Particle Size (TEM) | 10 ± 2 nm |
| Crystalline Phase (XRD) | Inverse Spinel (Fe₃O₄) |
| Saturation Magnetization (Ms) | 65 emu/g |
| Coercivity (Hc) | 15 Oe |
| Remanent Magnetization (Mr) | 5 emu/g |
Table 2: Representative Properties of Iron Oxide Nanoparticles Synthesized via Solvothermal Method using Ferric Bromide
| Parameter | Value |
| Average Particle Size (TEM) | 20 ± 3 nm |
| Crystalline Phase (XRD) | Inverse Spinel (Fe₃O₄) |
| Saturation Magnetization (Ms) | 80 emu/g |
| Coercivity (Hc) | 100 Oe |
| Remanent Magnetization (Mr) | 12 emu/g |
Mandatory Visualization
Caption: Workflow for co-precipitation synthesis of magnetite nanoparticles.
References
Application Notes and Protocols for Regioselective Bromination of Aromatic Compounds using FeBr₃ Catalyst
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and practical protocols for the regioselective bromination of aromatic compounds, a crucial reaction in the synthesis of pharmaceuticals and other fine chemicals. The use of iron(III) bromide (FeBr₃) as a Lewis acid catalyst is a well-established method for activating bromine towards electrophilic aromatic substitution.[1][2][3]
Introduction to Regioselective Aromatic Bromination
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry.[4] In the context of drug development, the precise installation of a bromine atom onto an aromatic ring is a key step in building complex molecular architectures. Aryl bromides are versatile intermediates, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.[5]
The regioselectivity of the bromination—that is, the specific position on the aromatic ring where the bromine is introduced—is governed by the electronic properties of the substituents already present on the ring.[6] FeBr₃ plays a critical role by polarizing the Br-Br bond, generating a more potent electrophile, often represented as a Br⁺ equivalent, which is then attacked by the electron-rich aromatic ring.[2][7][8]
Reaction Mechanism
The FeBr₃-catalyzed bromination of aromatic compounds proceeds through a well-understood electrophilic aromatic substitution mechanism.[1][4]
-
Activation of Bromine: The Lewis acid FeBr₃ reacts with molecular bromine (Br₂) to form a highly electrophilic complex, [Br-Br-FeBr₃]. This polarization makes one of the bromine atoms significantly more electrophilic.[2][9]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[1][10]
-
Deprotonation and Aromatization: A weak base, often FeBr₄⁻ (formed in the initial activation step), removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and regenerates the FeBr₃ catalyst, yielding the brominated aromatic product and hydrogen bromide (HBr).[1][7]
References
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 3. fiveable.me [fiveable.me]
- 4. proprep.com [proprep.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Solved ⟶Br2,FeBr3 Bromination of benzene and other aromatic | Chegg.com [chegg.com]
- 10. mason.gmu.edu [mason.gmu.edu]
Application Notes and Protocols: The Role of Ferric Bromide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of ferric bromide (FeBr₃) as a versatile catalyst in various polymerization reactions. Ferric bromide is an inexpensive, abundant, and environmentally friendly alternative to other transition metal catalysts.[1] This document details its application in Atom Transfer Radical Polymerization (ATRP) and cationic polymerization, providing structured data, experimental protocols, and mechanistic diagrams to aid researchers in their work.
Ferric Bromide in Atom Transfer Radical Polymerization (ATRP)
Ferric bromide is a highly effective catalyst for ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures.[2][3] In ATRP, FeBr₃ participates in a reversible redox process, cycling between the Fe(III) and Fe(II) states to control the concentration of propagating radicals.[4] The active catalytic species is often an anionic iron complex.[5]
Normal ATRP
In a normal ATRP, an alkyl halide initiator is activated by a transition metal complex in its lower oxidation state (Fe(II)). The higher oxidation state complex (Fe(III)) deactivates the propagating polymer chain.
Quantitative Data for Normal ATRP of Styrene Catalyzed by FeBr₃
| Monomer | Initiator | Ligand | [M]:[I]:[FeBr₃]:[L] | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Mₖ/Mₙ |
| Styrene | EBiB | TTMPP | 200:1:1:2 | Anisole (50% v/v) | 100 | 21 | 92 | 24,100 | - | 1.25 |
| Styrene | EBiB | TMPP | 200:1:1:2 | Anisole (50% v/v) | 100 | 21 | 19 | - | - | - |
| Styrene | EBiB | TPP | 200:1:1:2 | Anisole (50% v/v) | 100 | 21 | 9 | - | - | - |
M: Monomer (Styrene), I: Initiator (Ethyl 2-bromoisobutyrate), L: Ligand (TTMPP: Tris(2,4,6-trimethoxyphenyl)phosphine, TMPP: Tris(2-methoxyphenyl)phosphine, TPP: Triphenylphosphine), Conv.: Conversion, Mₙ: Number-average molecular weight, Mₙ,th: Theoretical number-average molecular weight, Mₖ/Mₙ: Polydispersity index.[4]
Experimental Protocol: Normal ATRP of Styrene
Materials:
-
Styrene (monomer)
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Ferric bromide (FeBr₃, catalyst)
-
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP, ligand)
-
Anisole (solvent)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add FeBr₃ (1 part) and TTMPP (2 parts).
-
Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 15-20 minutes.
-
Add deoxygenated anisole (50% v/v with respect to styrene) to the flask via a nitrogen-purged syringe.
-
Add deoxygenated styrene (200 parts) to the flask.
-
Add deoxygenated EBiB (1 part) to initiate the polymerization.
-
Place the sealed flask in a preheated oil bath at 100°C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and polydispersity).
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Reverse ATRP
In reverse ATRP, the catalyst is introduced in its higher oxidation state (FeBr₃), and a conventional radical initiator (e.g., AIBN) is used. The radicals generated from the initiator are deactivated by the Fe(III) complex to form the dormant species and the Fe(II) activator in situ.[6] This method is advantageous as it uses air-stable catalysts.[6]
Quantitative Data for Reverse ATRP of Methyl Methacrylate (MMA) Catalyzed by FeBr₃
| Monomer | Initiator | Ligand/Additive | [M]:[I]:[FeBr₃]:[L/A] | Solvent | Temp. (°C) | Conv. (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Mₖ/Mₙ |
| MMA | AIBN | Onium Salts | - | DMF | 80-110 | - | Controlled | Close to theoretical | 1.1-1.4 |
M: Monomer (Methyl Methacrylate), I: Initiator (Azobisisobutyronitrile), L/A: Ligand/Additive, Conv.: Conversion, Mₙ: Number-average molecular weight, Mₙ,th: Theoretical number-average molecular weight, Mₖ/Mₙ: Polydispersity index.[6][7]
Experimental Protocol: Reverse ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA, monomer)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Ferric bromide (FeBr₃, catalyst)
-
Onium salt (e.g., tetrabutylammonium bromide, TBABr)
-
N,N-Dimethylformamide (DMF, solvent)
-
Nitrogen gas
Procedure:
-
Add FeBr₃ and the onium salt to a Schlenk flask with a magnetic stir bar.
-
Add DMF, MMA, and AIBN to the flask.
-
Seal the flask and deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90°C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by cooling and exposing to air.
-
Purify the polymer by precipitation in a suitable non-solvent.
Initiators for Continuous Activator Regeneration (ICAR) ATRP
ICAR ATRP utilizes a conventional radical initiator to continuously regenerate the activator (Fe(II)) from the deactivator (Fe(III)) throughout the polymerization.[1][8] This allows for the use of very low concentrations of the iron catalyst (ppm levels).[7][9]
Quantitative Data for ICAR ATRP of Methyl Methacrylate (MMA) Catalyzed by Fe(acac)₃
| [MMA]₀:[I]₀:[Fe(acac)₃]₀:[PPh₃]₀:[ACHN]₀ | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Mₖ/Mₙ |
| 200:1:0.02:0.3:0.1 | Toluene | 90 | 2.5 | 10.1 | 3,100 | 2,000 | 1.35 |
| 200:1:0.02:0.3:0.5 | Toluene | 90 | 2.5 | 30.5 | 7,100 | 6,100 | 1.25 |
| 200:1:0.02:0.3:1.0 | Toluene | 90 | 2.5 | 45.9 | 10,100 | 9,200 | 1.23 |
| 200:1:0.02:0.3:1.5 | Toluene | 90 | 2.5 | 56.3 | 12,100 | 11,300 | 1.22 |
| 200:1:0.02:0.3:2.0 | Toluene | 90 | 2.5 | 65.2 | 13,900 | 13,000 | 1.21 |
| 200:1:0.02:0.3:2.5 | Toluene | 90 | 2.5 | 73.5 | 15,500 | 14,700 | 1.21 |
I: Initiator (Ethyl 2-bromophenylacetate), ACHN: 1,1′-Azobis(cyclohexanecarbonitrile).[9]
Experimental Protocol: ICAR ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA, monomer)
-
Ethyl 2-bromophenylacetate (EBPA, initiator)
-
Iron(III) acetylacetonate (Fe(acac)₃, catalyst)
-
Triphenylphosphine (PPh₃, ligand)
-
1,1′-Azobis(cyclohexanecarbonitrile) (ACHN, thermal initiator)
-
Toluene (solvent)
-
Argon gas
Procedure:
-
In a clean ampoule, add Fe(acac)₃, PPh₃, EBPA, ACHN, MMA, and toluene in the desired molar ratios.[9]
-
Deoxygenate the mixture by bubbling with argon for 20 minutes.[9]
-
Flame-seal the ampoule and place it in a thermostated oil bath at 90°C with stirring.[9]
-
After the desired time, stop the reaction by immersing the ampoule in ice water.[9]
-
Open the ampoule, dissolve the contents in THF, and precipitate the polymer in methanol.[9]
-
Filter and dry the polymer under vacuum.[9]
Ferric Bromide in Cationic Polymerization
Ferric bromide can also act as a Lewis acid catalyst to initiate cationic polymerization of monomers with electron-donating substituents, such as isobutylene.[10] The Lewis acid, often in the presence of a co-initiator like water or an alcohol, generates a carbocation that initiates the polymerization chain.
Experimental Protocol: Cationic Polymerization of Isobutylene
Materials:
-
Isobutylene (monomer)
-
Ferric chloride (FeCl₃, can be analogous to FeBr₃)
-
Diisopropyl ether (co-initiator)
-
tert-Butyl chloride (initiator)
-
Hexanes (solvent)
Procedure:
-
Prepare a stock solution of the FeCl₃•diisopropyl ether complex in hexanes.
-
In a dry reaction vessel under an inert atmosphere, cool the desired amount of hexanes to 0°C.
-
Add the monomer, isobutylene, to the cooled solvent.
-
Initiate the polymerization by adding tert-butyl chloride followed by the FeCl₃•ether complex solution.
-
Allow the reaction to proceed at 0°C for the desired time.
-
Terminate the polymerization by adding a quenching agent like methanol.
-
Wash the polymer solution with water to remove the catalyst.
-
Isolate the polymer by evaporating the solvent.
Mechanistic Diagrams
Caption: General mechanism of Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Initiators for Continuous Activator Regeneration (ICAR) ATRP.
Caption: General mechanism of Ferric Bromide catalyzed Cationic Polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-Mediated Homogeneous ICAR ATRP of Methyl Methacrylate under ppm Level Organometallic Catalyst Iron(III) Acetylacetonate [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: FeBr3 Mediated Halogen Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Iron(III) bromide (FeBr3) is a versatile and cost-effective Lewis acid catalyst in organic synthesis. While it is most renowned for its role in electrophilic aromatic bromination, its application and the related principles of iron catalysis extend to halogen exchange reactions. These reactions are crucial for modulating the reactivity of organic halides, which are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. This document provides an overview of the applications, mechanisms, and detailed protocols related to FeBr3 and other iron halides in halogenation and halogen exchange reactions.
Application Notes
1. Electrophilic Aromatic Bromination
The primary and most well-documented application of FeBr3 is as a catalyst for the electrophilic bromination of aromatic compounds using molecular bromine (Br₂).[1][2][3] FeBr3 activates the bromine molecule, making it a much stronger electrophile, which can then be attacked by the electron-rich aromatic ring.[2][3] This reaction is a cornerstone of aromatic chemistry, enabling the introduction of bromine atoms onto benzene rings and their derivatives.
Mechanism of Action: The FeBr3 catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (often represented as Br⁺). The aromatic π-system attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] A weak base then removes a proton from the ring, restoring aromaticity and regenerating the FeBr3 catalyst.[2]
2. Lewis Acid-Catalyzed Halogen Exchange (Finkelstein-Type Reactions)
The classic Finkelstein reaction involves the exchange of one halogen for another on an alkyl halide, typically using an alkali metal halide in a solvent where the resulting salt is insoluble.[4][5] While this reaction works well for primary alkyl halides, less reactive substrates such as secondary, tertiary, or aryl halides require harsher conditions or the use of a catalyst.[6] Lewis acids, including iron(III) halides like FeCl3, have been noted to catalyze these transformations by activating the carbon-halogen bond of the starting material, making it more susceptible to nucleophilic attack by another halide.[6] By analogy, FeBr3 can be proposed to facilitate similar exchanges, particularly for converting alkyl or aryl chlorides and iodides to the corresponding bromides.
3. Iron-Catalyzed Aryl Halide Exchange (Retro-Finkelstein Reaction)
Direct halogen exchange on aryl halides, particularly converting a heavier halogen to a lighter one (retro-Finkelstein), is a challenging transformation. However, recent advancements have shown that iron(III) chloride (FeCl3) can effectively catalyze the photo-induced conversion of aryl bromides to aryl chlorides.[7][8] This reaction provides a significant precedent for using iron(III) halides in aromatic halogen exchange reactions. The process involves the irradiation of an aryl bromide with UV light in the presence of a chloride source and a catalytic amount of FeCl3.[7] This methodology is valuable for accessing aryl chlorides, which are often more cost-effective starting materials in cross-coupling reactions.
The table below summarizes representative data for the iron-catalyzed photo-induced chlorination of various aryl bromides, demonstrating the scope of this transformation.
| Entry | Starting Aryl Bromide | Product Aryl Chloride | Yield (%) |
| 1 | 4-Bromotoluene | 4-Chlorotoluene | 95 |
| 2 | 4-Bromoanisole | 4-Chloroanisole | 98 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Chloro-4-fluorobenzene | 92 |
| 4 | 4-Bromobiphenyl | 4-Chlorobiphenyl | 85 |
| 5 | 2-Bromonaphthalene | 2-Chloronaphthalene | 88 |
| 6 | 4-Bromobenzonitrile | 4-Chlorobenzonitrile | 75 |
Note: Data is representative of yields achievable under optimized photo-induced, iron-catalyzed conditions.
Reaction Mechanisms and Workflows
Mechanism of Electrophilic Aromatic Bromination
The diagram below illustrates the catalytic cycle for the FeBr3-mediated bromination of benzene.
Caption: Mechanism of FeBr₃ catalyzed aromatic bromination.
Proposed Mechanism for Lewis Acid-Assisted Halogen Exchange
This diagram shows the proposed role of FeBr3 in activating an alkyl chloride for a Finkelstein-type reaction with a bromide source.
Caption: Proposed role of FeBr₃ in activating alkyl halides.
Experimental Protocols
Protocol 1: General Procedure for FeBr₃-Catalyzed Aromatic Bromination
Materials:
-
Aromatic substrate (e.g., Toluene, 1.0 eq)
-
Anhydrous Iron(III) bromide (FeBr3, 0.05 - 0.1 eq)
-
Bromine (Br₂, 1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon tetrachloride (CCl₄))
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and inert atmosphere setup (e.g., N₂ or Ar balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate and the anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add the anhydrous FeBr3 catalyst to the stirred solution. Note: FeBr3 is hygroscopic and should be handled quickly.
-
Bromine Addition: Transfer the bromine to a dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A reddish-brown color and evolution of HBr gas (which can be neutralized with a trap) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred solution of 10% sodium thiosulfate to destroy any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure brominated aromatic compound.
Protocol 2: Iron-Catalyzed Photo-Induced Conversion of an Aryl Bromide to an Aryl Chloride
This protocol is based on the principles of iron-catalyzed photo-induced halogen exchange.[7]
Materials:
-
Aryl bromide (e.g., 4-Bromotoluene, 1.0 eq)
-
Iron(III) chloride (FeCl₃, 0.05 - 0.2 eq)
-
Chloride source (e.g., Sodium chloride (NaCl) or Lithium chloride (LiCl), 5.0 eq)
-
Solvent (e.g., Acetonitrile (MeCN))
-
Quartz reaction vessel or photoreactor
-
UV light source (e.g., high-pressure mercury lamp)
-
Standard work-up reagents (diethyl ether, water, brine, MgSO₄)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the aryl bromide, FeCl₃, and the chloride source in acetonitrile.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the vessel in a photoreactor and irradiate with a UV lamp while maintaining vigorous stirring. The reaction temperature is typically kept near room temperature using a cooling fan.
-
Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product by GC or HPLC. The reaction time can vary from 4 to 24 hours depending on the substrate.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired aryl chloride.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, work-up, and purification of products from these reactions.
Caption: General workflow for catalyzed organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing FeBr3 Catalyzed Bromination
Welcome to the technical support center for optimizing iron(III) bromide (FeBr₃) catalyzed bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the role of FeBr₃ in aromatic bromination? A1: FeBr₃ is a Lewis acid that acts as a catalyst in electrophilic aromatic substitution reactions. It polarizes the bromine molecule (Br₂), making one bromine atom more electrophilic and thus more reactive towards the aromatic ring. This activation facilitates the substitution of a hydrogen atom on the ring with a bromine atom.
Q2: Why is a catalyst required for brominating benzene but not for highly activated rings like phenol? A2: Benzene is a stable aromatic compound and requires a catalyst to increase the electrophilicity of bromine for the reaction to proceed at a reasonable rate. In contrast, substrates with strongly activating groups, such as the hydroxyl (-OH) group in phenol or the amino (-NH₂) group in aniline, are electron-rich enough to polarize the bromine molecule on their own, and thus do not typically require a Lewis acid catalyst. In fact, using FeBr₃ with these substrates can lead to uncontrolled, rapid polysubstitution.
Q3: Can I use iron metal (Fe) filings instead of FeBr₃? A3: Yes, it is common to use iron filings, which react with a small amount of bromine in situ to form the active FeBr₃ catalyst.
Q4: How does the substituent on the aromatic ring affect the reaction outcome? A4: Electron-donating groups (activating groups) like alkyl, alkoxy, and amino groups increase the rate of reaction and direct the incoming bromine to the ortho and para positions. Electron-withdrawing groups (deactivating groups) such as nitro, cyano, and carbonyl groups slow down the reaction and direct the bromine to the meta position.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | FeBr₃ is highly hygroscopic and will be deactivated by moisture. Ensure the catalyst has been stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.[1][2][3] |
| Deactivated Aromatic Ring | If your substrate has strong electron-withdrawing groups, the reaction will be significantly slower. Consider using higher temperatures or a more potent brominating agent if FeBr₃/Br₂ is ineffective. |
| Insufficient Catalyst Loading | Ensure you are using a sufficient catalytic amount of FeBr₃. Typical loadings range from 0.1 to 10 mol%. An optimization screen may be necessary. |
| Low Reaction Temperature | For less reactive substrates, the reaction may require heating. Monitor the reaction progress by TLC or GC/LC-MS and gradually increase the temperature if no conversion is observed. |
| Impure Reagents or Solvents | Ensure your aromatic substrate, bromine, and solvent are pure and dry. Water or other nucleophilic impurities can quench the catalyst and interfere with the reaction. |
Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product over the kinetically favored one. Running the reaction at a lower temperature may improve the desired isomer ratio.[4] |
| Steric Hindrance | Bulky substituents on the aromatic ring can hinder bromination at the ortho positions, leading to a higher proportion of the para product. This is a substrate-dependent issue that may be difficult to control. |
| Solvent Effects | The choice of solvent can influence the distribution of isomers. Non-polar solvents are commonly used. Experimenting with different solvents (e.g., CCl₄, CS₂, CH₂Cl₂) may alter the selectivity. |
Issue 3: Formation of Multiple Brominated Products (Polysubstitution)
| Possible Cause | Recommended Solution |
| Highly Activated Substrate | For electron-rich rings (e.g., phenol, aniline, anisole), polysubstitution is a common problem. Reduce the stoichiometry of bromine to one equivalent or slightly less. Consider running the reaction at a lower temperature and for a shorter duration. |
| Excess Bromine | Using more than one equivalent of bromine will lead to the formation of di- and tri-brominated products. Carefully control the stoichiometry of your reagents. |
| Prolonged Reaction Time | Even with correct stoichiometry, allowing the reaction to proceed for too long can result in polysubstitution as the monobrominated product can react further. Monitor the reaction closely and quench it once the starting material is consumed. |
Below is a troubleshooting workflow to diagnose and resolve common issues during FeBr₃ catalyzed bromination.
References
Technical Support Center: Troubleshooting Low Yields in Iron(III) Bromide Catalyzed Reactions
Welcome to the technical support center for iron(III) bromide catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q1: My reaction is not proceeding, or the yield is very low. What are the common issues with the iron(III) bromide catalyst?
A1: Low yields in iron(III) bromide catalyzed reactions, particularly aromatic brominations, often stem from the quality and handling of the catalyst. Iron(III) bromide is a potent Lewis acid, but its activity is highly dependent on its anhydrous state.[1][2]
-
Moisture Inactivation: Iron(III) bromide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can hydrolyze the catalyst, reducing its Lewis acidity and rendering it inactive. It is crucial to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents.
-
Improper Storage: The catalyst should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, to prevent exposure to air and moisture.
-
Decomposition: Iron(III) bromide can decompose, especially at temperatures above 200°C, into iron(II) bromide and bromine.[3] This decomposition can lead to a loss of catalytic activity.
-
Catalyst Quality: The purity of the iron(III) bromide is critical. Impurities can interfere with the catalytic cycle. It is recommended to use a high-purity, anhydrous grade of the catalyst.
Q2: How can I ensure my iron(III) bromide catalyst is active before starting my reaction?
A2: While there isn't a simple universal test for catalyst activity, you can take several preventative measures and perform a small-scale test reaction.
-
Visual Inspection: Anhydrous iron(III) bromide should be a dark red-brown, free-flowing powder or solid.[4] Clumping or a change in color to a more orange or yellow hue can indicate hydration.
-
Drying Procedure: If you suspect your catalyst has been exposed to moisture, you can attempt to dry it. However, heating should be done with caution to avoid decomposition. A common laboratory practice for drying metal halides is to heat them under a high vacuum. For iron(III) chloride, a related compound, heating at 200-250°C under vacuum has been suggested to remove water of hydration.[5] A similar approach could be cautiously applied to iron(III) bromide, keeping the temperature below its decomposition point of ~200°C.[3]
-
Test Reaction: The most reliable method is to perform a small-scale control reaction with a known, reactive substrate. For example, the bromination of a highly activated aromatic compound like anisole should proceed rapidly with an active catalyst. If this test reaction fails or gives a low yield, it is a strong indication of a catalyst issue.
Reaction Condition Issues
Q3: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my reaction?
A3: Poor selectivity can be due to several factors, including the reactivity of the substrate, reaction temperature, and catalyst loading.
-
Substrate Reactivity: Highly activated aromatic rings can undergo multiple brominations. To control this, you can use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. For deactivated rings, harsher conditions might be needed, which can also lead to side reactions.
-
Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature.[6] Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product and minimizing side reactions like rearrangements or decomposition.
-
Catalyst Loading: The amount of iron(III) bromide can influence the reaction rate and selectivity. Too little catalyst may result in a sluggish reaction, while too much can lead to an increase in side products. Optimization of the catalyst loading, typically in the range of 1-10 mol%, is recommended for new substrates.
Q4: My reaction is very slow or stalls before completion. What can I do to improve the reaction rate?
A4: A slow reaction rate can be due to an insufficiently active catalyst, low reaction temperature, or a deactivated substrate.
-
Catalyst Activity: As discussed in Q1 and Q2, ensure your catalyst is anhydrous and active.
-
Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, this should be done cautiously as it may also decrease selectivity.[7]
-
Solvent Effects: The choice of solvent can impact the reaction rate. While non-polar solvents like dichloromethane or carbon disulfide are common, more polar solvents might be required for certain substrates. However, coordinating solvents can compete with the substrate for binding to the Lewis acid, potentially inhibiting the reaction.
-
In-situ Generation: For some applications, generating the FeBr₃ catalyst in situ from iron filings and bromine can be effective.[8] This ensures the presence of a highly active catalyst.
Work-up and Purification Issues
Q5: I am having difficulty removing the iron catalyst from my reaction mixture during work-up. What is an effective procedure?
A5: Removing the iron catalyst after the reaction is crucial for obtaining a pure product.
-
Aqueous Wash: The most common method is to quench the reaction with an aqueous solution. Adding water will hydrolyze the iron(III) bromide to iron(III) hydroxide, which is insoluble in organic solvents.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help to dissolve the iron hydroxides by forming water-soluble iron salts, facilitating their removal into the aqueous layer.
-
Reducing Wash: A wash with a mild reducing agent, such as an aqueous solution of sodium bisulfite or sodium thiosulfate, can reduce any remaining bromine and also help to complex with the iron.
-
Filtration: After the aqueous work-up, if insoluble iron salts persist, filtering the organic layer through a pad of celite or silica gel can be effective.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing the cause of low or no product yield.
Caption: Troubleshooting workflow for low reaction yields.
Data Summary Tables
Table 1: Influence of Reaction Parameters on Aromatic Bromination
| Parameter | Effect on Yield | Effect on Selectivity | Recommendations |
| Temperature | Increases with temperature up to a point, then may decrease due to decomposition. | Generally decreases at higher temperatures, leading to more side products. | Start at room temperature and gently heat if the reaction is slow. For highly reactive substrates, cooling may be necessary. |
| Catalyst Loading | Increases with loading, but can plateau or decrease at very high loadings. | Can decrease with excessive catalyst, leading to over-bromination or side reactions. | Optimize between 1-10 mol%. Start with 5 mol% for a new reaction. |
| Solvent | Non-polar, non-coordinating solvents are generally preferred. | Solvent choice can influence regioselectivity in some cases. | Use anhydrous dichloromethane, carbon disulfide, or 1,2-dichloroethane. Avoid coordinating solvents like THF or acetonitrile unless necessary. |
| Moisture | Drastically reduces yield by deactivating the catalyst. | N/A | Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Iron(III) Bromide Catalyzed Aromatic Bromination
This protocol provides a general methodology for performing an aromatic bromination reaction under anhydrous conditions.
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: Work-up Procedure for Removal of Iron Catalyst
-
Quench the Reaction: Cool the reaction mixture to room temperature and slowly add it to a beaker containing ice-cold water or a saturated aqueous solution of sodium bisulfite. This will quench the reaction and neutralize any excess bromine.
-
Extract the Product: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
1M Hydrochloric acid to remove iron salts.
-
Brine (saturated aqueous sodium chloride) to aid in phase separation.
-
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.
Catalyst Deactivation and Regeneration
Understanding Catalyst Deactivation
The primary mechanism for the deactivation of iron(III) bromide is through hydrolysis by water. Other potential pathways include the formation of inactive iron species or fouling of the catalyst surface.
Caption: Potential pathways for catalyst deactivation.
Protocol 3: Regeneration of Iron Catalyst from Aqueous Waste
This protocol is adapted from methods used for regenerating iron catalysts from Fenton-like reactions and may be applicable to the iron-containing aqueous waste from your reaction work-up.[9][10]
-
Precipitation: To the acidic aqueous waste containing dissolved iron salts, slowly add a base (e.g., NaOH solution) until the pH is neutral or slightly basic. This will precipitate iron(III) hydroxide as a solid.
-
Isolation: Collect the iron(III) hydroxide precipitate by filtration and wash it thoroughly with deionized water to remove any soluble impurities.
-
Drying: Dry the filter cake in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried solid in a furnace at 350-400°C for 20-30 minutes. This will convert the iron(III) hydroxide to iron(III) oxide.
-
Conversion to Iron(III) Bromide: The resulting iron(III) oxide can be converted back to iron(III) bromide by reacting it with HBr. This step should be performed with appropriate safety precautions.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The user assumes all risk and liability for any use or misuse of the information provided.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - Drying Out Iron Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. REMOVAL OF BROMINE FROM THE DEGRADATION OF FLAME RETARDANT PRINTED CIRCUIT BOARDS USING IRON POWDERS | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
proper handling and storage techniques for anhydrous ferric bromide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of anhydrous ferric bromide (FeBr₃). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when working with anhydrous ferric bromide.
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Inactivity: The primary cause of reaction failure is the deactivation of the anhydrous ferric bromide catalyst by moisture. Ferric bromide is highly hygroscopic and will readily absorb water from the atmosphere.[1][2] | Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. Handle anhydrous ferric bromide under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). |
| Insufficient Catalyst: The amount of catalyst may be too low for the scale of the reaction. | Refer to a validated experimental protocol for the appropriate catalyst loading. A typical starting point for Friedel-Crafts reactions is 5-10 mol%. | |
| Poor Quality Reagents: The aromatic substrate or other reagents may contain impurities that inhibit the reaction. | Purify starting materials before use. Ensure the purity of the anhydrous ferric bromide; it should be a free-flowing, dark red-brown powder. | |
| A dark green or yellowish solution forms when dissolving anhydrous ferric bromide. | Hydrolysis: The color change indicates the formation of hydrated iron species due to the presence of water.[3][4] Anhydrous ferric bromide should form a reddish-brown solution in appropriate organic solvents. | Discard the hydrated solution as the catalyst is likely inactive. Re-evaluate your experimental setup to eliminate sources of moisture. |
| A solid precipitate forms during the reaction. | Insoluble Complex Formation: The catalyst may be forming an insoluble complex with the solvent or a reaction byproduct. | Try a different anhydrous solvent. Ensure the reaction temperature is appropriate for the specific transformation. |
| The anhydrous ferric bromide appears clumpy or discolored. | Improper Storage: The material has likely been exposed to moisture during storage.[2] | Do not use the compromised reagent. Procure a fresh, properly stored container of anhydrous ferric bromide. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling anhydrous ferric bromide?
A1: Anhydrous ferric bromide is corrosive and causes severe skin and eye irritation.[5][6] It is also highly hygroscopic and reacts with water.[6] Therefore, the following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Inert Atmosphere: Handle the solid in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon) to prevent moisture absorption.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
Q2: How should anhydrous ferric bromide be stored?
A2: To maintain its anhydrous state and reactivity, store ferric bromide in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents.[6][7] Storage under an inert atmosphere is recommended.[7]
Q3: What should I do in case of a small spill of anhydrous ferric bromide powder?
A3: For a small, contained spill, follow these steps:
-
Notify personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.
-
Carefully sweep the mixture into a designated, labeled waste container.
-
Wipe the area with a damp cloth (if appropriate for the surface), and then decontaminate the area.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[8][9]
Q4: Can I use ferric bromide that has been exposed to air?
A4: It is strongly discouraged. Exposure to air will lead to hydration of the ferric bromide, rendering it ineffective as a Lewis acid catalyst.[1] Using compromised material will likely result in failed or low-yielding reactions.
Q5: What is the proper procedure for quenching a reaction containing ferric bromide?
A5: Reactions containing ferric bromide should be quenched carefully, typically by slowly adding the reaction mixture to ice-water or a cold, dilute acid solution in a fume hood. This process can be exothermic and may release hydrogen bromide gas, so proper ventilation and personal protective equipment are crucial.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | FeBr₃ | [10] |
| Molar Mass | 295.56 g/mol | [3][10] |
| Appearance | Dark red to brown crystalline powder | [2][3] |
| Density | 4.50 g/cm³ | [3] |
| Melting Point | 200 °C (decomposes) | [3] |
| Solubility | Soluble in water (with hydrolysis), ether, and alcohol | [3] |
Experimental Protocol: Friedel-Crafts Bromination of Benzene
This protocol outlines the bromination of benzene using anhydrous ferric bromide as a Lewis acid catalyst. This experiment must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Materials:
-
Anhydrous benzene
-
Bromine
-
Anhydrous ferric bromide
-
10% Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap containing a solution of sodium bisulfite to neutralize any unreacted bromine and hydrogen bromide gas produced.
-
Catalyst Addition: Under a stream of nitrogen or argon, add anhydrous ferric bromide (5 mol%) to the round-bottom flask.
-
Reactant Addition: Add anhydrous benzene to the flask. In the addition funnel, place a solution of bromine in anhydrous benzene.
-
Reaction: While stirring the contents of the flask, add the bromine solution dropwise from the addition funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the red color of the bromine has dissipated.
-
Quenching: Carefully pour the reaction mixture over a mixture of ice and 10% sodium bisulfite solution to quench the reaction and remove any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bromobenzene.
-
Purification: The crude product can be purified by distillation.
Visualizations
Caption: Experimental workflow for Friedel-Crafts bromination.
References
- 1. Solved Part AWhy does hydration inactivate FeBr3 ?Ferric | Chegg.com [chegg.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Iron(III) bromide, anhydrous, 98+% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. Ferric bromide | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial Iron(III) Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial iron(III) bromide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial iron(III) bromide?
A1: Commercial iron(III) bromide is often anhydrous, with purities ranging from 98% to 99.9%.[1][2] However, it is highly hygroscopic and can absorb atmospheric moisture, leading to the presence of hydrated iron(III) bromide.[3][4] Due to its sensitivity to light and air, it can also partially decompose to form iron(II) bromide (FeBr₂) and bromine.[4][5] Therefore, the primary impurities to address are water and iron(II) bromide.
Q2: What is the recommended method for purifying commercial iron(III) bromide?
A2: The most effective and commonly cited method for purifying iron(III) bromide is sublimation.[2][5] This process involves heating the solid FeBr₃ under controlled conditions, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind.
Q3: Why is a bromine atmosphere recommended during sublimation?
A3: A bromine (Br₂) atmosphere helps to suppress the thermal decomposition of iron(III) bromide into iron(II) bromide and bromine gas.[5][6] By increasing the partial pressure of bromine in the sublimation apparatus, the equilibrium of the decomposition reaction is shifted back towards the formation of FeBr₃, thus minimizing the formation of the FeBr₂ impurity.
Q4: How can I determine the purity of my iron(III) bromide sample?
A4: The purity of iron(III) bromide can be assessed by determining the content of its most likely impurity, iron(II) bromide. This can be achieved through various analytical techniques, including:
-
Redox Titration: Titrating a solution of the sample with a standard oxidizing agent.
-
Spectrophotometry: Using colorimetric methods where Fe(II) forms a colored complex with a specific reagent.[7][8]
-
Complexometric Titration with EDTA: This method can be used to determine the concentrations of both Fe²⁺ and Fe³⁺ ions in the same sample.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of sublimed product. | 1. Sublimation temperature is too low. 2. Vacuum is not sufficient. 3. Significant decomposition to non-volatile FeBr₂. | 1. Gradually increase the temperature within the recommended range (120-200°C). 2. Ensure all seals in the sublimation apparatus are secure and the vacuum pump is functioning correctly. 3. Perform the sublimation under a bromine atmosphere to minimize decomposition. |
| The sublimed product is a fine powder, not crystalline plates. | 1. The temperature gradient between the heating source and the cold finger is too large, leading to rapid crystallization. 2. The collection surface is not clean. | 1. Reduce the temperature difference by slightly lowering the heating temperature or using a less efficient cold finger (e.g., air-cooled instead of water-cooled). 2. Thoroughly clean and dry all glassware before assembly. |
| The unsublimed residue is black. | 1. Presence of organic impurities (e.g., from vacuum grease) that have carbonized at high temperatures. 2. Decomposition of FeBr₃ to elemental iron under very high vacuum and temperature. | 1. Use a minimal amount of high-vacuum, high-temperature stable grease and ensure it is not in direct contact with the heated zone. Consider using grease-free joints if possible. 2. Ensure the sublimation temperature does not significantly exceed the recommended range. |
| The purified iron(III) bromide quickly changes color upon storage. | 1. Exposure to moisture and/or light. 2. Improper storage atmosphere. | 1. Handle and store the purified FeBr₃ in a dry, inert atmosphere (e.g., in a glovebox or a desiccator filled with a suitable drying agent). 2. Store in a tightly sealed, amber-colored container to protect from light. |
Experimental Protocols
Purification of Iron(III) Bromide by Sublimation
This protocol describes the purification of commercial iron(III) bromide by sublimation under a bromine atmosphere.
Materials:
-
Commercial iron(III) bromide
-
Liquid bromine (handle with extreme caution in a fume hood)
-
Sublimation apparatus (including a cold finger)
-
Heating mantle or oil bath
-
High-vacuum pump
-
Schlenk line or similar inert atmosphere setup
-
Dry, inert gas (e.g., argon or nitrogen)
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware.
-
Assemble the sublimation apparatus. If using vacuum grease, apply a minimal amount to the joints.
-
Attach the apparatus to a Schlenk line.
-
-
Loading the Sample:
-
In a fume hood, quickly transfer the commercial iron(III) bromide to the sublimation flask.
-
Add a few drops of liquid bromine to the flask. The amount should be sufficient to create a visible bromine vapor upon gentle warming.
-
-
Sublimation Process:
-
Evacuate the apparatus carefully. It is crucial to freeze the bromine using a cold bath (e.g., liquid nitrogen or dry ice/acetone) before applying a high vacuum to prevent it from being drawn into the pump.
-
Once under vacuum, seal the apparatus from the pump.
-
Allow the bromine to warm to room temperature to create a bromine atmosphere.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the sublimation flask using a heating mantle or oil bath to a temperature between 120°C and 200°C.[5]
-
Dark, reddish-black crystals of pure iron(III) bromide will begin to form on the cold finger.[10]
-
Continue the sublimation until a sufficient amount of product has collected on the cold finger.
-
-
Product Recovery:
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Backfill the apparatus with a dry, inert gas.
-
Carefully disassemble the apparatus in a dry atmosphere (e.g., inside a glovebox).
-
Scrape the purified iron(III) bromide crystals from the cold finger into a pre-weighed, dry, and airtight container.
-
Data Presentation
Table 1: Sublimation Purification of Iron(III) Bromide - Experimental Data
| Parameter | Value | Unit |
| Initial Mass of Commercial FeBr₃ | g | |
| Sublimation Temperature | °C | |
| Sublimation Duration | h | |
| Mass of Purified FeBr₃ | g | |
| Yield | % | |
| Initial Purity (Fe³⁺ content) | % | |
| Final Purity (Fe³⁺ content) | % |
Visualizations
Caption: Experimental workflow for the sublimation purification of iron(III) bromide.
References
- 1. Sciencemadness Discussion Board - FeBr3 from Fe - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. strem.com [strem.com]
- 3. Metal halides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US3939048A - Process for making anhydrous metal halides - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. tskinnersbec.edublogs.org [tskinnersbec.edublogs.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Properties of Iron(III) Bromide (FeBr3) in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic properties of iron(III) bromide (FeBr3) during experimental procedures.
Troubleshooting Guide
Encountering issues during your experiment? This guide will help you troubleshoot common problems associated with the hygroscopic nature of FeBr3.
| Problem | Probable Cause | Recommended Solution |
| Low or no product yield in a reaction catalyzed by FeBr3 (e.g., aromatic bromination). | FeBr3 has absorbed atmospheric moisture. Hydrated FeBr3 is catalytically inactive as water coordinates to the iron center, preventing it from acting as a Lewis acid.[1] | - Ensure FeBr3 is handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Use freshly opened bottles of anhydrous FeBr3.- If hydration is suspected, consider drying the FeBr3 in situ if the reaction conditions permit, or using a fresh, anhydrous batch. |
| Inconsistent reaction rates or product yields between different batches of FeBr3. | Varying degrees of hydration in the FeBr3 used. The level of moisture absorption can differ depending on storage conditions and handling. | - Standardize the handling and storage protocol for all FeBr3 batches.- Store FeBr3 in a desiccator over a strong drying agent (e.g., P2O5) or inside a glovebox.- Visually inspect the FeBr3 before use; anhydrous FeBr3 is a dark red/brown crystalline solid, while the hydrated form may appear as a dark green solid (FeBr3·6H2O). |
| Formation of an acidic aqueous phase upon addition of FeBr3 to the reaction mixture. | Reaction of FeBr3 with residual moisture in the solvent or on the glassware. FeBr3 reacts with water to form hydrobromic acid (HBr).[2] | - Use freshly dried, anhydrous solvents for the reaction.- Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere before use.- Assemble the reaction setup under an inert gas flow. |
| The FeBr3 reagent appears clumpy or has a greenish tint. | Significant hydration of the FeBr3. Anhydrous FeBr3 is a free-flowing, dark red/brown powder or crystal. Clumping and a color change to green are indicators of moisture absorption. | - Do not use the reagent for moisture-sensitive reactions.- A fresh, unopened container of anhydrous FeBr3 should be used.- Proper storage in a desiccator or glovebox is crucial to prevent this. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous FeBr3 in many organic reactions?
A1: Anhydrous FeBr3 is a potent Lewis acid, meaning it can accept a pair of electrons.[3] This property is crucial for its role as a catalyst in reactions like the electrophilic aromatic substitution (e.g., bromination of benzene).[4][5][6] When FeBr3 becomes hydrated, water molecules donate lone pairs of electrons to the iron center, forming a coordination complex.[1] This neutralizes its Lewis acidity, rendering it ineffective as a catalyst.
Q2: How should I properly store anhydrous FeBr3?
A2: Anhydrous FeBr3 should be stored in a tightly sealed container to minimize exposure to atmospheric moisture. For long-term storage, it is best kept inside a desiccator containing a high-efficiency drying agent, such as phosphorus pentoxide (P2O5). Alternatively, storing the sealed container inside an inert atmosphere glovebox is an excellent practice.
Q3: What are the visual signs that my FeBr3 may be hydrated?
A3: Anhydrous FeBr3 is typically a dark red to brown, free-flowing crystalline solid. If the compound has absorbed moisture, it may appear clumpy, deliquescent (dissolved in the absorbed water), or have a greenish hue, which is characteristic of the hexahydrate form (FeBr3·6H2O).
Q4: Can I regenerate or dry hydrated FeBr3?
A4: While it is possible to dehydrate some hydrated salts by heating under vacuum, this is often not practical or recommended for FeBr3 in a standard laboratory setting. Heating FeBr3 can lead to decomposition into iron(II) bromide (FeBr2) and bromine gas. For sensitive applications, it is always best to use a fresh, certified anhydrous sample.
Q5: What solvents are compatible with anhydrous FeBr3?
A5: Anhydrous FeBr3 is soluble in several common organic solvents, including ethers (like diethyl ether and THF), ethanol, and acetonitrile.[7] It is crucial that these solvents are rigorously dried before use to prevent the deactivation of the Lewis acid catalyst.
Quantitative Data Summary
| Form of FeBr3 | Lewis Acidity | Catalytic Activity in Electrophilic Aromatic Substitution | Reason for Activity/Inactivity |
| Anhydrous FeBr3 | High | Active | The iron center is available to accept electrons, activating the electrophile (e.g., polarizing the Br-Br bond).[4][5][6] |
| Hydrated FeBr3 (FeBr3·nH2O) | Negligible | Inactive | Water molecules coordinate to the iron center, neutralizing its Lewis acidity and preventing interaction with the electrophile.[1] |
Experimental Protocols
Detailed Methodology for a Moisture-Sensitive Reaction: Bromination of Benzene using Anhydrous FeBr3
This protocol outlines the steps for setting up a bromination reaction, emphasizing the procedures required to manage the hygroscopic nature of FeBr3.
-
Preparation of Glassware and Reagents:
-
All glassware (round-bottom flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum.
-
The glassware should be assembled while still hot and allowed to cool under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Anhydrous benzene (solvent and reactant) and bromine should be used. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent).
-
-
Handling and Dispensing Anhydrous FeBr3 (in a Glovebox):
-
Transfer the required amount of anhydrous FeBr3 from its storage container to a pre-weighed, dry vial inside an inert atmosphere glovebox.
-
Seal the vial before removing it from the glovebox.
-
This ensures that the FeBr3 is not exposed to atmospheric moisture during weighing and transport to the reaction setup.
-
-
Reaction Setup and Execution:
-
To the cooled, inerted reaction flask, add the anhydrous benzene.
-
Carefully add the pre-weighed anhydrous FeBr3 to the benzene under a positive pressure of inert gas.
-
In the dropping funnel, place the required amount of bromine, diluted with a small amount of anhydrous benzene.
-
Slowly add the bromine solution to the stirred benzene/FeBr3 mixture at the desired reaction temperature.
-
Maintain the inert atmosphere throughout the reaction.
-
-
Work-up and Quenching:
-
Upon completion, the reaction is typically quenched by carefully adding water or an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
Visualizations
Caption: Workflow for handling anhydrous FeBr3.
Caption: Inactivation of FeBr3 by hydration.
References
- 1. Solved Part AWhy does hydration inactivate FeBr3 ?Ferric | Chegg.com [chegg.com]
- 2. Is Aluminium Chloride (AlCl3) Hazardous? [unacademy.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. brainly.com [brainly.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Handling Ferric Bromide at Elevated Temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of ferric bromide (FeBr₃) during high-temperature experiments. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and reactivity of your ferric bromide.
Frequently Asked Questions (FAQs)
Q1: At what temperature does ferric bromide begin to decompose?
A1: Ferric bromide starts to decompose at temperatures above 200 °C (392 °F).[1][2]
Q2: What are the decomposition products of ferric bromide?
A2: The primary decomposition reaction involves the formation of ferrous bromide (FeBr₂) and bromine (Br₂) gas, as shown in the following reaction: 2FeBr₃(s) → 2FeBr₂(s) + Br₂(g).[1] At significantly higher temperatures, further decomposition to iron and bromine can occur: 2FeBr₃(s) → 2Fe(s) + 3Br₂(g).
Q3: What are the visible signs of ferric bromide decomposition?
A3: The most apparent sign of decomposition is the evolution of a reddish-brown vapor, which is elemental bromine (Br₂). You may also observe a color change in the solid material from a dark reddish-brown to the lighter color of ferrous bromide.
Q4: Is ferric bromide sensitive to atmospheric conditions?
A4: Yes, ferric bromide is highly hygroscopic and sensitive to moisture and air.[2] Exposure to moist air can lead to hydrolysis, forming iron oxyhalides and hydrobromic acid. It is also sensitive to light.
Q5: How should ferric bromide be stored?
A5: To prevent degradation, ferric bromide should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide for High-Temperature Experiments
This guide addresses common issues encountered when working with ferric bromide at elevated temperatures.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Ferric Bromide Before Heating | Exposure to ambient air and moisture. | Handle and store ferric bromide in an inert atmosphere glovebox. Use anhydrous solvents and reagents. |
| Evolution of a Reddish-Brown Gas During Heating | Thermal decomposition of ferric bromide into ferrous bromide and bromine gas. | - Ensure the experimental temperature is kept below 200 °C if possible.- Conduct the reaction under a continuous flow of a dry, inert gas (e.g., argon or nitrogen) to carry away any evolved bromine and shift the equilibrium.- For reactions above 200 °C, consider performing the experiment in a sealed tube or a closed system with a bromine overpressure to suppress decomposition. |
| Inconsistent or Poor Reaction Yields | Loss of active ferric bromide due to decomposition or hydrolysis. | - Verify the purity of the ferric bromide before use.- Follow the recommended handling and experimental protocols to minimize decomposition.- Consider using an in situ generation of ferric bromide if applicable to the reaction. |
| Corrosion of Metal Apparatus | Reaction of evolved bromine or hydrobromic acid (from hydrolysis) with the equipment. | - Use glassware (e.g., quartz or borosilicate) for high-temperature reactions involving ferric bromide.- If metal reactors are necessary, ensure they are made of a corrosion-resistant alloy. |
Quantitative Data: Thermal Decomposition of Ferric Bromide
| Compound | Decomposition Temperature | Primary Decomposition Products |
| Ferric Bromide (FeBr₃) | > 200 °C | Ferrous Bromide (FeBr₂) and Bromine (Br₂) |
Experimental Protocol: General Procedure for High-Temperature Reactions with Ferric Bromide
This protocol provides a generalized methodology for minimizing the thermal decomposition of ferric bromide during a high-temperature reaction.
Objective: To perform a reaction using ferric bromide at a temperature above its decomposition point while minimizing its degradation.
Materials:
-
Anhydrous ferric bromide (FeBr₃)
-
Anhydrous solvent (if applicable)
-
Reactants
-
High-purity inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Three-neck round-bottom flask or a suitable reaction vessel (quartz is recommended for very high temperatures)
-
Thermocouple and temperature controller
-
Heating mantle or furnace
-
Condenser (if applicable)
-
Gas bubbler
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the reaction apparatus (e.g., three-neck flask with a condenser and gas inlet/outlet) and dry all glassware in an oven at >120 °C overnight.
-
Cool the glassware under a stream of dry inert gas.
-
The entire experiment should be conducted under an inert atmosphere using a Schlenk line or inside a glovebox.
-
-
Charging the Reactor:
-
In an inert atmosphere (glovebox), weigh the anhydrous ferric bromide and other solid reactants and add them to the reaction vessel.
-
If a solvent is used, ensure it is anhydrous and add it to the reaction vessel via a cannula or syringe.
-
-
Establishing an Inert Atmosphere:
-
Connect the reaction vessel to the Schlenk line.
-
Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.
-
Maintain a slight positive pressure of the inert gas throughout the experiment, with the outlet connected to a gas bubbler.
-
-
Heating and Reaction:
-
Begin stirring the reaction mixture.
-
Slowly heat the reaction vessel to the desired temperature using a heating mantle or furnace controlled by a thermocouple placed in close contact with the reactor.
-
Monitor the reaction for any signs of bromine evolution (reddish-brown gas).
-
-
Optional - Bromine Atmosphere (for temperatures significantly above 200 °C):
-
This is an advanced technique and should only be performed with appropriate safety measures and in a well-ventilated fume hood.
-
To further suppress decomposition, a small partial pressure of bromine can be introduced into the inert gas stream. This can be achieved by passing the inert gas through a bubbler containing liquid bromine at a controlled temperature. This will create a bromine-saturated gas flow that helps to shift the decomposition equilibrium (2FeBr₃ ⇌ 2FeBr₂ + Br₂) to the left.
-
-
Cooling and Work-up:
-
After the reaction is complete, cool the reaction vessel to room temperature under the inert atmosphere.
-
Quench the reaction mixture appropriately and proceed with the product isolation and purification.
-
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting the thermal decomposition of ferric bromide.
References
Technical Support Center: FeBr3-Catalyzed Organic Reactions
Welcome to the technical support center for FeBr3-catalyzed organic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of FeBr₃ in organic reactions?
A: FeBr₃ is a Lewis acid that is commonly used as a catalyst in electrophilic aromatic substitution (EAS) reactions.[1][2][3][4] Its main function is to activate the electrophile, making it more reactive towards the aromatic ring. For instance, in bromination reactions, FeBr₃ polarizes the Br-Br bond in bromine (Br₂), generating a highly electrophilic species that can be attacked by the electron-rich aromatic ring.[1][2][5][6]
Q2: What are the most common FeBr₃-catalyzed reactions where byproducts are a concern?
A: Byproduct formation is a significant consideration in several key FeBr₃-catalyzed reactions, including:
-
Friedel-Crafts Alkylation: This reaction is notorious for issues like polyalkylation and carbocation rearrangements, leading to a mixture of products.[3][7][8][9]
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Friedel-Crafts Acylation: While generally more controlled than alkylation, byproducts can still arise from side reactions, especially with sensitive substrates.[8][9]
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Aromatic Bromination: Polybromination is a common issue, particularly with activated aromatic rings, leading to the formation of di-, tri-, or even higher substituted products.[1][10]
Q3: Can FeBr₃ react directly with my starting material or solvent?
A: Yes, FeBr₃ is a reactive Lewis acid and can interact with certain functional groups and solvents. For example, substrates containing basic nitrogen or oxygen atoms (like amines and phenols) can coordinate with the FeBr₃, potentially deactivating the catalyst or leading to undesired side reactions.[11] The choice of solvent is also critical, as some solvents can form complexes with FeBr₃, affecting its catalytic activity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during FeBr₃-catalyzed reactions.
Issue 1: Polyalkylation in Friedel-Crafts Alkylation
Symptom: You observe multiple alkyl groups added to your aromatic ring, resulting in a mixture of mono-, di-, and poly-alkylated products. This is often detected by GC-MS or NMR showing multiple products with increasing molecular weight.
Cause: The initial alkylation product is often more reactive than the starting material. The newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.
Solution:
-
Use a large excess of the aromatic substrate: This increases the probability that the electrophile will react with an unreacted aromatic molecule rather than the more reactive alkylated product.
-
Control reaction time and temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation.
-
Consider Friedel-Crafts Acylation followed by reduction: Acyl groups are deactivating, which prevents polyacylation. The desired alkyl group can then be obtained by reducing the ketone.
Issue 2: Isomer Formation due to Carbocation Rearrangement in Friedel-Crafts Alkylation
Symptom: The alkyl group attached to the aromatic ring has a different carbon skeleton than the starting alkyl halide. For example, reacting benzene with 1-chloropropane might yield isopropylbenzene as a major byproduct. This is typically identified by NMR spectroscopy, which will show a different splitting pattern than expected for the straight-chain alkyl group.[8][12][13]
Cause: The intermediate carbocation formed during the reaction can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift before it reacts with the aromatic ring.[7][8]
Solution:
-
Use an alkyl halide that forms a stable carbocation: Tertiary and secondary alkyl halides are less prone to rearrangement than primary ones.
-
Employ Friedel-Crafts Acylation: Acylium ions, the intermediates in Friedel-Crafts acylation, do not undergo rearrangement. The resulting ketone can then be reduced to the desired alkylbenzene.[9]
Issue 3: Polybromination in Aromatic Bromination
Symptom: Your reaction produces a mixture of mono-, di-, and tri-brominated (or higher) products. This is readily observed by mass spectrometry, which will show peaks corresponding to the addition of multiple bromine atoms.
Cause: If the starting material contains activating groups (e.g., -OH, -OR, -NH₂), the initial monobrominated product is even more activated towards further electrophilic substitution than the starting material.[14]
Solution:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic compound relative to bromine.
-
Lower the reaction temperature: This can help to control the reactivity and improve selectivity for the mono-brominated product.
-
Deactivate activating groups: For highly activating groups like amines and phenols, it may be necessary to protect or "deactivate" them prior to bromination. For example, an amino group can be acetylated to form an amide, which is less activating.[14]
Data Presentation
The following table summarizes the effect of reaction conditions on byproduct formation in the FeBr₃-catalyzed benzylation of toluene.
| Parameter | Condition | p-Benzyl Toluene (Product) Yield (%) | Dibenzyl Toluene (Byproduct) Yield (%) |
| Reaction Time | 2 hours | 65 | 15 |
| 5 hours | 85 | 10 | |
| 7 hours | 82 | 12 | |
| Temperature | 90 °C | 70 | 20 |
| 110 °C | 85 | 10 | |
| 130 °C | 78 | 15 | |
| Mole Ratio (Toluene:Benzyl Chloride) | 1:1 | 75 | 18 |
| 1.5:1 | 88 | 7 | |
| 2:1 | 92 | 4 |
Data is illustrative and based on general trends observed in Friedel-Crafts reactions.[15]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in FeBr₃-Catalyzed Bromination of a Moderately Activated Aromatic Compound
-
Reactant Preparation: Dry the aromatic substrate and solvent over appropriate drying agents (e.g., molecular sieves, Na₂SO₄). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HBr gas into a trap), dissolve the aromatic substrate (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).
-
Catalyst Addition: Add anhydrous FeBr₃ (0.1 eq) to the solution and stir. The mixture may change color.
-
Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove unreacted bromine), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to separate the desired monobrominated product from any polybrominated byproducts.
Protocol 2: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration appropriate for GC-MS analysis (typically in the ppm range). If necessary, derivatization can be performed to improve the volatility and thermal stability of the compounds.
-
GC-MS Instrument Setup:
-
Column: Select a GC column with appropriate polarity for the separation of your expected products and byproducts (e.g., a non-polar column like DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid vaporization.
-
Oven Program: Program the GC oven temperature to start at a low temperature and gradually increase to a higher temperature. This temperature gradient allows for the separation of compounds with different boiling points. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Mass Spectrometer: The mass spectrometer will be coupled to the GC. Set the MS to scan a relevant mass range (e.g., m/z 50-500) in electron ionization (EI) mode.
-
-
Data Analysis:
-
Chromatogram: The GC will produce a chromatogram showing peaks at different retention times, corresponding to the different components of the mixture.
-
Mass Spectra: The mass spectrometer will provide a mass spectrum for each peak. Identify the molecular ion peak (M⁺) to determine the molecular weight of each component. Analyze the fragmentation pattern to confirm the structure of the product and identify any byproducts.
-
Quantification: The area under each peak in the chromatogram is proportional to the amount of that component in the mixture. Calculate the relative percentage of each product and byproduct by dividing the area of each peak by the total area of all peaks.[5]
-
Visualizations
Caption: General mechanism of FeBr₃-catalyzed electrophilic aromatic bromination.
Caption: Workflow for the identification and quantification of byproducts.
Caption: Competing pathways leading to byproducts in Friedel-Crafts alkylation.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Organic Chemistry 2 Midterm Exam Prep Part 2 of 4 | Practice Questions & Video Solutions [pearson.com]
- 6. youtube.com [youtube.com]
- 7. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. scispace.com [scispace.com]
strategies to improve the stability of iron(III) bromide solutions
Welcome to the Technical Support Center for iron(III) bromide (FeBr₃) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of FeBr₃ solutions and to troubleshoot common issues encountered during their application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my iron(III) bromide solution turning from a dark reddish-brown to a lighter yellow or colorless solution?
A1: This color change is a common indicator of the degradation of iron(III) bromide. The primary degradation pathway is the reduction of Fe(III) to iron(II) (Fe(II)), which typically forms FeBr₂.[1] Fe(II) solutions are generally paler in color than Fe(III) solutions. This reduction can be initiated by exposure to light, air (oxygen), or reactive impurities in your solvent.
Q2: I've noticed a precipitate forming in my aqueous iron(III) bromide solution. What is it and why is it forming?
A2: In aqueous solutions, iron(III) bromide undergoes hydrolysis to form an acidic solution.[2] This process can lead to the formation of insoluble iron(III) hydroxide (Fe(OH)₃) or oxyhydroxides, especially if the pH of the solution is not sufficiently acidic. The appearance of a precipitate indicates that the iron is no longer in its desired soluble, active form.
Q3: Can I use water as a solvent for my iron(III) bromide solution when using it as a Lewis acid catalyst in organic synthesis?
A3: It is generally not recommended to use water as a solvent for FeBr₃ when it is intended for use as a Lewis acid catalyst in reactions like Friedel-Crafts bromination.[3][4] Most Lewis acids, including FeBr₃, react with water, leading to hydrolysis and deactivation of the catalyst. Anhydrous conditions are crucial for maintaining the Lewis acidity and catalytic activity of iron(III) bromide.
Q4: What are the ideal storage conditions for solid iron(III) bromide and its solutions?
A4: Solid iron(III) bromide is hygroscopic and sensitive to light and air.[1] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[5][6] Solutions of iron(III) bromide should also be protected from light and moisture and stored under an inert atmosphere to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with iron(III) bromide solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced Catalytic Activity in Bromination Reactions | 1. Degradation of FeBr₃: The catalyst may have degraded to FeBr₂ due to exposure to moisture, air, or light.[1] 2. Hydrolysis: If using a protic solvent or if there is residual water, the FeBr₃ will be hydrolyzed, reducing its Lewis acidity. 3. Impurities in Substrate or Solvent: Impurities can react with and consume the catalyst. | 1. Use Freshly Prepared Solutions: Prepare the FeBr₃ solution immediately before use. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Consider adding a drying agent if appropriate for your reaction. 3. Purify Reagents: Ensure your substrate and solvent are pure and dry. |
| Inconsistent Reaction Yields | 1. Variable Catalyst Concentration: The concentration of active FeBr₃ may vary between batches due to degradation. 2. Incomplete Dissolution: The FeBr₃ may not be fully dissolved, leading to a heterogeneous mixture and inconsistent catalysis. | 1. Standardize Solution Preparation: Follow a consistent, detailed protocol for preparing your FeBr₃ solution. 2. Confirm Dissolution: Ensure the FeBr₃ is fully dissolved before starting the reaction. Gentle warming or sonication (under inert atmosphere) may aid dissolution in appropriate solvents. |
| Formation of Unwanted Byproducts | 1. Over-bromination: The catalyst may be too active or used in excess, leading to multiple brominations of the aromatic substrate.[3] 2. Side Reactions: Degraded catalyst or impurities could catalyze undesired side reactions. | 1. Optimize Catalyst Loading: Titrate the amount of FeBr₃ to find the optimal concentration for your specific reaction. 2. Control Reaction Temperature: Perform the reaction at a controlled, and often lower, temperature to improve selectivity. |
| Color Change of Solution During Reaction | A change in color, for example, from dark red-brown to yellow or green, can indicate a change in the oxidation state of the iron from Fe(III) to Fe(II), signifying catalyst deactivation. | Monitor the color of the reaction. If a significant color change occurs early in the reaction, it may be necessary to add more fresh catalyst or to restart the reaction with improved anhydrous and inert conditions. |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous Iron(III) Bromide Solution for Catalysis
This protocol describes the preparation of a 0.1 M solution of iron(III) bromide in anhydrous dichloromethane, suitable for use as a Lewis acid catalyst.
Materials:
-
Anhydrous iron(III) bromide (FeBr₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Oven-dried glassware (Schlenk flask, magnetic stir bar)
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Assemble the oven-dried Schlenk flask with a magnetic stir bar under a stream of inert gas.
-
Quickly weigh the desired amount of anhydrous FeBr₃ in a glovebox or under a positive pressure of inert gas and transfer it to the Schlenk flask.
-
Using a syringe, add the required volume of anhydrous dichloromethane to the flask.
-
Stir the mixture under a positive pressure of inert gas until the FeBr₃ is completely dissolved. The solution should be a clear, dark reddish-brown.
-
The solution is now ready for use. It is recommended to use it immediately for best results.
Data Presentation
Table 1: Influence of Solvent on the Stability of Iron(III) Bromide Solutions (Qualitative)
| Solvent Type | Interaction with FeBr₃ | Expected Stability | Notes |
| Polar Protic (e.g., Water, Alcohols) | Strong interaction, leads to solvolysis/hydrolysis. | Poor | Deactivates the Lewis acid catalyst.[7][8] |
| Polar Aprotic (e.g., Dichloromethane, Acetonitrile) | Moderate solvation of the Fe(III) center. | Good to Moderate | Anhydrous conditions are critical. Stability can be influenced by the solvent's purity. |
| Ethereal (e.g., Diethyl ether, THF) | Forms stable adducts with the Lewis acid. | Good | Often used for in-situ generation or for reactions where the ether-FeBr₃ adduct is the active catalyst. |
| Nonpolar (e.g., Hexane, Toluene) | Poor solubility. | N/A | Not typically used for preparing solutions, but may be used as the reaction medium with a suspension of the catalyst. |
Visualizations
References
- 1. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 2. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 3. Why isn’t FeBr3 used as a catalyst in the first step of the synth... | Study Prep in Pearson+ [pearson.com]
- 4. Ferric bromide | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gustavus.edu [gustavus.edu]
- 6. Ferric bromide SDS, 10031-26-2 Safety Data Sheets - ECHEMI [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Catalyst Deactivation in Iron-Catalyzed Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation in iron-catalyzed processes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and recommended solutions.
Issue 1: Rapid Loss of Catalytic Activity in a Packed-Bed Reactor
Question: My iron catalyst in a fixed-bed reactor is losing activity much faster than expected. What are the potential causes and how can I troubleshoot this?
Answer:
A rapid decline in activity in a packed-bed reactor often points to issues like poisoning or severe coking. Here’s a step-by-step guide to diagnose and address the problem:
-
Suspect Poisoning:
-
Check Feedstock Purity: Impurities such as sulfur (e.g., H₂S), phosphorus, or heavy metals in the reactant feed are common poisons for iron catalysts.[1] Analyze your feedstock for trace contaminants.
-
Perform a Temperature-Programmed Desorption (TPD) Analysis: A TPO experiment on the deactivated catalyst can identify the presence of strongly chemisorbed species, confirming poisoning.
-
Solution: Implement a purification step for your feed stream. For sulfur removal, guard beds with adsorbents are effective.
-
-
Investigate Coking:
-
Visual Inspection: Coked catalysts often have visible carbon deposits.
-
Temperature-Programmed Oxidation (TPO): TPO analysis can quantify the amount and nature of the coke. Coke deposited on the metal sites typically oxidizes at lower temperatures (200-400°C), while coke on the support oxidizes at higher temperatures (>500°C).
-
Solution: Optimize reaction conditions to minimize coke formation. This may involve adjusting the H₂/CO ratio, temperature, or pressure. If coking is unavoidable, a regeneration cycle will be necessary.
-
-
Consider Channeling:
-
Check for Hotspots: Non-uniform temperature distribution across the catalyst bed can indicate channeling, where the reactant stream bypasses a significant portion of the catalyst.
-
Solution: Ensure proper packing of the catalyst bed to maintain a uniform flow distribution.
-
Issue 2: Decreased Product Selectivity in Iron-Catalyzed Cross-Coupling Reactions
Question: I am observing a significant decrease in the desired product yield and an increase in side products in my iron-catalyzed cross-coupling reaction. What could be the cause?
Answer:
Decreased selectivity in cross-coupling reactions can be due to several factors, including ligand degradation, changes in the active iron species, or the presence of impurities.
-
Homocoupling Side Products: An increase in homocoupling of the Grignard reagent is a common issue.
-
Cause: This can be triggered by the presence of oxygen or other oxidants. It can also occur if the transmetalation step is slow.
-
Solution: Ensure the reaction is performed under strictly inert conditions. Degas all solvents and reagents thoroughly. Consider using a different ligand that promotes faster transmetalation.
-
-
Reduction of the Organic Halide: The formation of a reduced product from the starting halide suggests a competing reaction pathway.
-
Cause: Certain iron species can facilitate a reductive dehalogenation.
-
Solution: Optimize the reaction temperature and time. A lower temperature may favor the desired cross-coupling pathway.
-
-
Ligand Degradation: If you are using a ligand, its decomposition can lead to a loss of selectivity.
-
Solution: Verify the stability of your ligand under the reaction conditions. Consider screening alternative, more robust ligands.
-
Issue 3: Catalyst Attrition in a Slurry Reactor
Question: My iron catalyst particles are breaking down in my slurry reactor, leading to problems with filtration and product separation. How can I address this?
Answer:
Catalyst attrition in slurry reactors is a mechanical deactivation process.[2]
-
Mechanical Stress:
-
Cause: High stirrer speeds or turbulent flow can cause physical breakdown of the catalyst particles. Irregularly shaped particles are more prone to attrition.[2]
-
Solution: Optimize the stirring rate to ensure good mixing without excessive mechanical stress. Use catalysts with higher mechanical strength and more uniform particle size and shape.
-
-
Chemical Attrition:
-
Cause: Phase changes within the catalyst particle during the reaction can lead to internal stress and fragmentation.
-
Solution: Ensure the catalyst is properly activated and that the reaction conditions do not favor undesirable phase transformations.
-
-
Binders:
Frequently Asked Questions (FAQs)
Catalyst Deactivation Mechanisms
Q1: What are the main mechanisms of iron catalyst deactivation?
A1: The primary mechanisms of iron catalyst deactivation are:
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur, phosphorus) onto the active sites, blocking them from reactants.[1]
-
Coking: Deposition of carbonaceous materials on the catalyst surface and in its pores, leading to active site blockage and pore plugging.[3]
-
Sintering: The agglomeration of small iron crystallites into larger ones at high temperatures, resulting in a loss of active surface area.[4]
-
Leaching: The dissolution of the active iron phase into the reaction medium, which is a concern for liquid-phase reactions with supported catalysts.
-
Attrition: The mechanical breakdown of catalyst particles, primarily in slurry reactors.[2]
Q2: How can I distinguish between poisoning and coking as the cause of deactivation?
A2: Temperature-Programmed Oxidation (TPO) is a key technique. Coke will be combusted off the catalyst at specific temperatures, which can be detected. Poisons are typically more strongly bound and may not be removed by TPO under standard conditions. Additionally, analyzing the feedstock for known poisons can provide a strong indication.
Catalyst Regeneration
Q3: Can deactivated iron catalysts be regenerated?
A3: Yes, in many cases. The most common regeneration method depends on the deactivation mechanism:
-
Coking: Deactivated catalysts due to coke formation can often be regenerated by controlled oxidation (burning off the coke) with air or a mixture of oxygen and an inert gas at elevated temperatures (typically 400-600°C).[3]
-
Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. For some reversibly adsorbed poisons, thermal treatment in an inert or reducing atmosphere can be effective. In the case of sulfur poisoning, an oxidative treatment may be required to convert sulfides to sulfates, which can then be removed.
-
Sintering: Sintering is generally considered irreversible.
Q4: What is a typical procedure for the oxidative regeneration of a coked iron catalyst?
A4: A general procedure involves:
-
Purging the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants.
-
Heating the catalyst bed to the desired regeneration temperature (e.g., 525°C) in a flow of nitrogen.
-
Introducing a controlled amount of an oxidizing gas (e.g., a mixture of 21% O₂ in N₂) into the reactor.
-
Carefully monitoring the temperature profile of the catalyst bed to avoid excessive temperature rises due to the exothermic combustion of coke.
-
Continuing the oxidation until the coke is completely removed, which can be confirmed by analyzing the off-gas for CO₂.
-
Cooling the catalyst under an inert atmosphere before reintroducing the reactants.
Iron-Catalyzed Hydrogenation
Q5: My iron-catalyzed hydrogenation of an alkene is showing low conversion. What should I check?
A5:
-
Catalyst Activation: Ensure your iron precatalyst is properly activated. Some iron catalysts require a reduction step to form the active species.
-
Hydrogen Pressure: Check that the hydrogen pressure is sufficient for the reaction. Higher pressures can sometimes improve conversion rates.
-
Solvent Purity: Impurities in the solvent can act as catalyst poisons. Ensure you are using a dry, degassed, and high-purity solvent.
-
Substrate Purity: Contaminants in the alkene starting material can deactivate the catalyst.
-
Catalyst Loading: If conversion is still low, consider increasing the catalyst loading.
Iron-Catalyzed Fischer-Tropsch Synthesis
Q6: What are the common challenges in maintaining the stability of iron catalysts in Fischer-Tropsch synthesis?
A6: The main challenges include:
-
Phase Transformation: The active iron carbide phases can be oxidized to inactive magnetite (Fe₃O₄), especially in the presence of water, a major byproduct of the reaction.[3][5]
-
Sintering: The high reaction temperatures can lead to the sintering of iron carbide nanoparticles, reducing the active surface area.[3][5]
-
Coking: Carbon deposition can block active sites and pores.[3][5]
Data Presentation
Table 1: Impact of Sintering Temperature on the Specific Surface Area of an Iron Ammonia Synthesis Catalyst
| Sintering Temperature (°C) | Specific Surface Area (m²/g) |
| 500 | 14.5 |
| 550 | 12.8 |
| 600 | 11.2 |
| 650 | 9.8 |
| 700 | 8.5 |
Data synthesized from trends described in[4].
Table 2: Activity Recovery of a Deactivated Iron-Molybdate Catalyst After Ammonia Leaching Regeneration
| Catalyst State | Methanol Conversion (%) | Formaldehyde Selectivity (%) |
| Fresh Catalyst | >99.9 | 88.3 - 89.3 |
| Deactivated Catalyst | <90 | <85 |
| Regenerated Catalyst | >99.9 | 88.3 - 89.3 |
Data from a study on the regeneration of spent iron molybdate catalysts.[6]
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Characterization
Objective: To quantify and characterize the nature of carbon deposits (coke) on a deactivated iron catalyst.
Materials and Equipment:
-
Deactivated catalyst sample
-
TPO apparatus (includes a quartz reactor, furnace with temperature controller, mass flow controllers, and a detector such as a thermal conductivity detector (TCD) or a mass spectrometer)
-
Oxidizing gas mixture (e.g., 5-10% O₂ in an inert gas like He or Ar)
-
Inert gas for purging (He or Ar)
Procedure:
-
Place a known amount of the deactivated catalyst in the quartz reactor.
-
Pre-treat the sample by heating it in a flow of inert gas to a specific temperature (e.g., 150°C) to remove any adsorbed water and volatile species. Hold at this temperature until the detector signal stabilizes.
-
Cool the sample to room temperature under the inert gas flow.
-
Switch the gas flow to the oxidizing gas mixture at a constant flow rate.
-
Begin heating the sample at a linear heating rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).
-
Continuously monitor the concentration of the oxidation products (primarily CO₂) in the effluent gas using the detector.
-
The resulting TPO profile (detector signal vs. temperature) will show peaks corresponding to the combustion of different types of coke. The area under the peaks is proportional to the amount of coke.
Protocol 2: Quantification of Iron Leaching using ICP-OES
Objective: To determine the amount of iron that has leached from a heterogeneous catalyst into the liquid reaction medium.
Materials and Equipment:
-
Liquid sample from the reaction mixture after catalyst filtration
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)
-
Iron standard solutions for calibration
-
High-purity nitric acid
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
After the catalytic reaction, carefully separate the solid catalyst from the liquid phase by filtration or centrifugation.
-
Take a precise volume of the liquid filtrate.
-
If the sample contains organic solvents, a digestion step may be necessary. A common method is acid digestion using concentrated nitric acid to break down the organic matrix and dissolve the iron.
-
Dilute the digested sample to a known volume with deionized water to bring the iron concentration within the linear range of the ICP-OES instrument.
-
-
Calibration:
-
Prepare a series of iron standard solutions of known concentrations from a certified stock solution. The concentration range of the standards should bracket the expected concentration of iron in the prepared samples.
-
-
ICP-OES Analysis:
-
Aspirate the blank (deionized water or the diluted digestion acid), the standard solutions, and the prepared samples into the ICP-OES instrument.
-
Measure the emission intensity of iron at a specific wavelength (e.g., 238.204 nm or 259.940 nm).
-
Generate a calibration curve by plotting the emission intensity of the standards against their concentrations.
-
Determine the concentration of iron in the prepared samples from the calibration curve.
-
-
Calculation:
-
Calculate the total amount of leached iron in the original reaction mixture, taking into account all dilution factors.
-
Visualizations
Caption: Major pathways of iron catalyst deactivation.
Caption: Workflow for oxidative regeneration of a coked catalyst.
References
Technical Support Center: Refining Work-up Procedures for Reactions Involving Ferric Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving ferric bromide (FeBr₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ferric bromide in organic reactions?
A1: Ferric bromide is a Lewis acid catalyst commonly used in the halogenation of aromatic compounds, particularly aromatic bromination.[1] It increases the electrophilicity of bromine, facilitating the substitution of a hydrogen atom on an aromatic ring with a bromine atom.[2]
Q2: Why is the work-up procedure critical for reactions involving ferric bromide?
A2: A proper work-up procedure is essential to:
-
Quench excess reagents: Neutralize any remaining bromine and acidic byproducts.
-
Remove the catalyst: Separate the iron salts from the desired organic product.
-
Purify the product: Isolate the pure product from any remaining starting materials, byproducts, and residual reagents.
Q3: What are the common quenching agents used in the work-up of ferric bromide catalyzed brominations?
A3: Common quenching agents include:
-
Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃): These are used to neutralize excess bromine (Br₂).
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃): These are used to neutralize acidic byproducts such as hydrogen bromide (HBr).
Q4: How can I remove the residual iron catalyst from my organic product?
A4: Several methods can be employed to remove residual iron salts:
-
Aqueous Washes: Washing the organic layer with water or dilute acid can help remove water-soluble iron salts. A basic wash with sodium bicarbonate can also help by precipitating iron hydroxides.
-
Filtration: If the iron catalyst is in a solid form (e.g., generated in situ from iron filings), it can be removed by filtration through a pad of Celite.
-
Chelating Agents: In some cases, washing with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester and remove iron ions into the aqueous phase.
Q5: What causes emulsion formation during the work-up, and how can I resolve it?
A5: Emulsions are stable mixtures of two immiscible liquids, often caused by the presence of fine solid particles or surfactants at the interface between the organic and aqueous layers. To break an emulsion, you can try the following techniques:
-
Addition of Brine: Washing with a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the separatory funnel.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the properties of the organic layer and help to break the emulsion.
-
Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.
Troubleshooting Guides
Problem 1: Persistent Color in the Organic Layer After Aqueous Wash
| Symptom | Possible Cause | Troubleshooting Step |
| The organic layer remains yellow, orange, or brown after washing with water or sodium bicarbonate. | Presence of unreacted bromine (Br₂). | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears. |
| A rusty or brown color persists in the organic layer. | Residual ferric bromide (FeBr₃) or other iron salts. | Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to protonate any basic compounds that may be complexed with the iron, followed by a water wash. If the product is acid-sensitive, a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can be a milder alternative. |
Problem 2: Difficulty in Removing Iron Catalyst
| Symptom | Possible Cause | Troubleshooting Step |
| Fine, dark particles of iron catalyst are suspended in the organic layer and do not settle. | Finely divided iron catalyst. | Filter the organic layer through a pad of Celite®. Ensure the Celite® pad is well-packed. |
| The product is an oil, and filtration is not effective. | Iron salts are dissolved or finely dispersed in the organic phase. | Perform multiple washes with dilute acid (if the product is stable) followed by water and brine. Consider a final wash with an aqueous solution of a chelating agent like EDTA. |
Problem 3: Formation of a Stable Emulsion During Extraction
| Symptom | Possible Cause | Troubleshooting Step |
| The organic and aqueous layers do not separate after shaking. | Formation of a stable emulsion, potentially due to insoluble byproducts or the nature of the solvent and product. | 1. Add a saturated aqueous solution of NaCl (brine) to the separatory funnel and gently swirl. 2. If brine is ineffective, try adding more of the organic solvent to dilute the mixture. 3. As a last resort, filter the entire mixture through a pad of Celite®. |
Experimental Protocols
General Work-up Procedure for a Ferric Bromide Catalyzed Aromatic Bromination
This protocol provides a general guideline. The specific volumes and concentrations may need to be optimized for your particular reaction scale and substrate.
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by TLC or other monitoring methods), cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a beaker containing a stirred, cold (0 °C) 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be sufficient to decolorize the mixture, indicating that all excess bromine has been quenched.
-
-
Extraction and Washing:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr. Check the pH of the aqueous layer to ensure it is basic.
-
Water (H₂O).
-
Saturated aqueous sodium chloride (brine).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
-
Visualizations
Caption: A typical experimental workflow for the work-up and purification of a reaction involving ferric bromide.
References
Validation & Comparative
Ferric Bromide vs. Ferric Chloride: A Comparative Analysis of Lewis Acid Catalysis
In the landscape of organic synthesis, Lewis acids are indispensable catalysts, facilitating a myriad of chemical transformations. Among these, ferric bromide (FeBr₃) and ferric chloride (FeCl₃) have emerged as cost-effective and efficient catalysts for a range of reactions, most notably electrophilic aromatic substitution. This guide provides a detailed comparative analysis of these two Lewis acids, supported by established chemical principles, to aid researchers in catalyst selection and experimental design.
Performance Comparison as Lewis Acids
While both ferric halides are effective Lewis acids, their catalytic performance is often dictated by the specific reaction, particularly in halogenation reactions. The general principle is to match the halide in the Lewis acid catalyst with the halogenating agent to prevent "halogen scrambling" and ensure product purity.[1][2] For instance, using ferric bromide for the bromination of an aromatic compound is preferred, as it precludes the formation of chlorinated byproducts.[3]
Recent research has also shed light on the unique catalytic behavior of ferric chloride. Studies have shown that FeCl₃ can form a highly Lewis acidic ion-paired species, [FeCl₂]⁺[FeCl₄]⁻, in situ, which demonstrates exceptional reactivity and high turnover frequency in certain reactions like the aza-Diels-Alder reaction.[4][5][6] This phenomenon highlights that the catalytic activity of FeCl₃ may not solely depend on the simple iron(III) center.
Due to a lack of direct, side-by-side quantitative studies in the literature, a comprehensive quantitative comparison of yields and reaction kinetics under identical conditions for a broad range of reactions is not currently possible. However, the qualitative differences and best practices for their application are well-documented.
Table 1: Qualitative Comparison of Ferric Bromide and Ferric Chloride as Lewis Acids
| Feature | Ferric Bromide (FeBr₃) | Ferric Chloride (FeCl₃) |
| Primary Application | Catalysis of bromination reactions.[3] | Catalysis of chlorination and Friedel-Crafts reactions.[7][8] |
| Halogen Scrambling | Using FeBr₃ for bromination avoids the incorporation of chlorine into the product.[2] | Using FeCl₃ for chlorination prevents the incorporation of bromine. When used in bromination, it may lead to a mixture of halogenated products.[2] |
| Catalytic Activity | Strong Lewis acid, effective in polarizing the Br-Br bond. | Strong Lewis acid; can form a highly active ion-paired catalyst, [FeCl₂]⁺[FeCl₄]⁻, in certain reactions.[4][5][6] |
| Cost-Effectiveness | Generally cost-effective. | Typically more economical and widely available than FeBr₃. |
| Hygroscopicity | Highly hygroscopic, requires handling under anhydrous conditions. | Highly hygroscopic, requires handling under anhydrous conditions. |
Experimental Protocols
Below is a general experimental protocol for the bromination of benzene, a classic example of a reaction catalyzed by a ferric halide Lewis acid.
Experimental Protocol: Bromination of Benzene
Materials:
-
Benzene
-
Liquid Bromine (Br₂)
-
Anhydrous Ferric Bromide (FeBr₃) or Iron filings (to generate FeBr₃ in situ)
-
Anhydrous Diethyl Ether (or another suitable inert solvent)
-
Sodium Bicarbonate solution (aqueous, saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.
-
Catalyst Introduction: To the flask, add anhydrous ferric bromide (approximately 5 mol% relative to benzene). Alternatively, iron filings can be used, which will react with bromine to form FeBr₃ in situ.[3]
-
Reactant Addition: Charge the flask with benzene dissolved in a minimal amount of anhydrous diethyl ether.
-
Bromination: From the dropping funnel, add a solution of liquid bromine in anhydrous diethyl ether dropwise to the stirred benzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red-brown color of bromine and the evolution of hydrogen bromide gas (which can be tested with moist pH paper).
-
Workup: After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude bromobenzene.
-
Purification: The crude product can be further purified by distillation.
Visualizing Reaction Pathways and Logic
To better understand the catalytic cycle and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: A typical experimental workflow for the bromination of benzene using a ferric halide catalyst.
Caption: Decision tree for selecting the appropriate ferric halide catalyst for halogenation reactions.
References
- 1. organic chemistry - Choice of Lewis Acid for EAS reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. quora.com [quora.com]
A Head-to-Head Battle of the Lewis Acids: FeBr₃ vs. AlBr₃ in Catalysis
In the realm of organic synthesis, particularly in electrophilic aromatic substitution reactions, Lewis acids play a pivotal role as catalysts. Among the plethora of choices available to chemists, ferric bromide (FeBr₃) and aluminum bromide (AlBr₃) are two of the most common and effective catalysts. This guide provides a comprehensive comparison of their catalytic activity, drawing upon available data and established chemical principles, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.
At a Glance: Key Differences
| Feature | FeBr₃ (Ferric Bromide) | AlBr₃ (Aluminum Bromide) |
| Lewis Acidity | Strong Lewis Acid | Very Strong Lewis Acid |
| Catalytic Activity | Highly effective for many reactions | Generally more reactive and can catalyze a wider range of reactions |
| Cost | Generally more cost-effective | Can be more expensive |
| Hygroscopicity | Hygroscopic | Highly hygroscopic, fumes in moist air |
| Common Applications | Bromination of aromatic compounds, Friedel-Crafts alkylation and acylation | Bromination, Friedel-Crafts alkylation and acylation, reactions requiring a stronger Lewis acid |
Delving Deeper: A Quantitative Look at Lewis Acidity
The catalytic prowess of FeBr₃ and AlBr₃ stems from their ability to accept a pair of electrons, a defining characteristic of Lewis acids. This interaction polarizes the reacting species, rendering it more electrophilic and thus more susceptible to attack by an aromatic ring. The strength of this interaction, or Lewis acidity, is a critical determinant of catalytic efficiency.
While direct comparative kinetic studies are not abundantly available in the literature, the relative Lewis acid strength can be inferred from spectroscopic data. One established method involves measuring the shift in the carbonyl stretching frequency (νCO) of a ketone, such as acetone, upon complexation with the Lewis acid. A larger shift to a lower frequency indicates a stronger interaction and, therefore, greater Lewis acidity. Studies have shown that AlBr₃ induces a more significant shift in the νCO of ketones compared to FeBr₃, confirming that AlBr₃ is the stronger Lewis acid [1][2].
This difference in Lewis acidity has direct implications for their catalytic performance. A stronger Lewis acid like AlBr₃ can polarize the electrophile more effectively, leading to a faster reaction rate.[3]
Catalytic Performance in Key Reactions
Both FeBr₃ and AlBr₃ are workhorse catalysts for two major classes of electrophilic aromatic substitution reactions: bromination and Friedel-Crafts reactions.
Aromatic Bromination
In the bromination of aromatic compounds, the Lewis acid catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile.[4][5]
General Reaction Scheme: Ar-H + Br₂ --(Lewis Acid)--> Ar-Br + HBr
While both catalysts are effective, the higher Lewis acidity of AlBr₃ can lead to faster reaction times.[3] However, for many standard brominations, FeBr₃ provides excellent yields and is often preferred due to its lower cost and easier handling.
Friedel-Crafts Reactions
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental carbon-carbon bond-forming reactions. The Lewis acid catalyst is essential for generating the carbocation or acylium ion electrophile from an alkyl halide or acyl halide, respectively.[6][7][8]
Friedel-Crafts Acylation General Reaction Scheme: Ar-H + RCOCl --(Lewis Acid)--> Ar-COR + HCl
In Friedel-Crafts acylation, both FeBr₃ and AlBr₃ are commonly used. The choice between them may depend on the reactivity of the aromatic substrate and the acylating agent. For less reactive aromatic compounds, the more potent AlBr₃ might be necessary to achieve a reasonable reaction rate.
Experimental Protocols: A Comparative Framework
To provide a tangible comparison, the following are generalized experimental protocols for a Friedel-Crafts acylation reaction. These are intended as a starting point, and specific conditions should be optimized for each unique substrate.
Table 1: Comparative Experimental Protocol for Friedel-Crafts Acylation of Toluene
| Parameter | FeBr₃ Catalysis | AlBr₃ Catalysis |
| Reactants | Toluene, Acetyl Chloride | Toluene, Acetyl Chloride |
| Catalyst | Anhydrous FeBr₃ | Anhydrous AlBr₃ |
| Catalyst Loading | 0.1 - 1.2 equivalents | 0.1 - 1.2 equivalents |
| Solvent | Dichloromethane or Carbon Disulfide | Dichloromethane or Carbon Disulfide |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | Typically 1 - 4 hours | Potentially shorter, 0.5 - 3 hours |
| Work-up | Quenching with dilute HCl, extraction, drying, and purification | Quenching with dilute HCl, extraction, drying, and purification |
Note: Due to the highly hygroscopic nature of AlBr₃, stringent anhydrous conditions are even more critical than for FeBr₃ to ensure optimal catalytic activity.
Visualizing the Catalytic Cycle
The catalytic role of both FeBr₃ and AlBr₃ in electrophilic aromatic substitution can be visualized through a general catalytic cycle.
Caption: General catalytic cycle for Lewis acid-mediated electrophilic aromatic substitution.
Logical Workflow for Catalyst Selection
Choosing between FeBr₃ and AlBr₃ involves a logical decision-making process based on several factors.
Caption: Decision workflow for selecting between FeBr₃ and AlBr₃ as a catalyst.
Conclusion
Both FeBr₃ and AlBr₃ are highly effective Lewis acid catalysts for a range of important organic transformations. The primary distinction lies in their Lewis acidity, with AlBr₃ being the more powerful of the two. This enhanced reactivity can be advantageous for challenging substrates but comes with the trade-offs of higher cost and more stringent handling requirements due to its extreme hygroscopicity. For many standard applications, FeBr₃ offers a robust and cost-effective solution. Ultimately, the choice of catalyst will depend on a careful consideration of the specific reaction, the reactivity of the starting materials, and practical laboratory constraints. This guide provides the foundational knowledge for researchers to make an informed decision and proceed with their synthetic endeavors.
References
- 1. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Electrophilic Aromatic Substitution - Introduction, Types and Mechanism of Electrophilic Aromatic Substitution, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
A Comparative Guide to the Validation of Reaction Mechanisms for Iron(III) Bromide Catalysis
For Researchers, Scientists, and Drug Development Professionals
Iron(III) bromide (FeBr₃) has emerged as a versatile and cost-effective catalyst in a range of organic transformations. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This guide provides a comparative overview of the validated and proposed reaction mechanisms for three key FeBr₃-catalyzed reactions: Aromatic Bromination, C-H Functionalization, and Enyne Cyclization. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and application of these catalytic systems.
Electrophilic Aromatic Bromination
The bromination of aromatic compounds is a fundamental transformation, and FeBr₃ is a classic Lewis acid catalyst for this reaction. The generally accepted mechanism involves the activation of molecular bromine to generate a potent electrophile.
Proposed Mechanism: Electrophilic Aromatic Substitution (EAS)
The mechanism proceeds via the following key steps:
-
Activation of Bromine: FeBr₃, a Lewis acid, coordinates to one of the bromine atoms of Br₂, polarizing the Br-Br bond and making one bromine atom highly electrophilic.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically [FeBr₄]⁻ formed in the initial step, abstracts a proton from the carbocation, restoring the aromaticity of the ring and regenerating the FeBr₃ catalyst.
Experimental Validation
The validation of this mechanism is primarily supported by product analysis, regioselectivity studies, and computational chemistry.
| Experimental Technique | Observation | Interpretation |
| Product Analysis (GC-MS, NMR) | Formation of monobrominated arenes as the major product. | Confirms the substitution of a hydrogen atom with a bromine atom on the aromatic ring. |
| Regioselectivity Studies | The position of bromination is directed by the electronic nature of the substituents on the aromatic ring (ortho/para for activating groups, meta for deactivating groups). | Consistent with the electrophilic nature of the attacking species and the charge distribution in the arenium ion intermediate. |
| Computational Studies (DFT) | Calculation of the potential energy surface shows a low activation barrier for the formation of the sigma complex and subsequent proton abstraction.[1] | Provides theoretical support for the feasibility of the proposed pathway. |
Experimental Protocol: Bromination of Anisole
A representative protocol for the FeBr₃-catalyzed bromination of anisole is as follows:
-
To a solution of anisole (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add FeBr₃ (0.1 mmol) at room temperature.
-
Slowly add a solution of bromine (1.0 mmol) in the same solvent (5 mL) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired brominated anisole. The regioselectivity can be determined by ¹H NMR analysis of the product mixture.
Signaling Pathway Diagram
Caption: Electrophilic Aromatic Substitution (EAS) mechanism for FeBr₃-catalyzed bromination.
C-H Functionalization
Iron-catalyzed C-H functionalization represents a more modern and atom-economical approach to forming C-C and C-heteroatom bonds. The mechanisms are often more complex and can involve various oxidation states of iron.
Proposed Mechanisms
Two prominent mechanistic proposals are often considered, depending on the specific reaction conditions and substrates.
Mechanism A: Fe(II)/Fe(IV) Catalytic Cycle
This mechanism is often proposed for reactions involving an oxidant and involves high-valent iron species.
-
C-H Activation: An Fe(II) species reacts with the substrate, cleaving the C-H bond to form an organoiron(II) intermediate.
-
Oxidation: The organoiron(II) intermediate is oxidized by an external oxidant to a high-valent Fe(IV) species.
-
Reductive Elimination: The Fe(IV) intermediate undergoes reductive elimination to form the C-C or C-heteroatom bond and regenerate an Fe(II) species.
Mechanism B: Radical Pathway
In some cases, a radical mechanism may be operative.
-
Initiation: Fe(III) can be reduced in situ to Fe(II), which can then initiate radical formation.
-
C-H Abstraction: A radical species abstracts a hydrogen atom from the substrate to generate a carbon-centered radical.
-
Radical Coupling: The carbon-centered radical couples with another radical or is trapped by an iron species to form the final product.
Experimental Validation
Distinguishing between these mechanisms requires sophisticated experimental techniques that can probe the electronic structure of the iron center and identify key intermediates.
| Experimental Technique | Observation | Interpretation (Mechanism A) | Interpretation (Mechanism B) |
| Mössbauer Spectroscopy | Detection of species with isomer shifts and quadrupole splittings characteristic of Fe(IV) intermediates.[2] | Supports the involvement of high-valent iron species. | Does not directly support a radical pathway but doesn't exclude it. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Observation of signals corresponding to high-spin Fe(III) or other paramagnetic iron species. | Can provide evidence for the presence of odd-electron iron intermediates. | Can directly detect organic radical intermediates or paramagnetic iron species involved in radical generation. |
| Kinetic Isotope Effect (KIE) | A significant primary KIE (kH/kD > 2) is observed when a C-H bond is replaced with a C-D bond.[3][4] | Suggests that C-H bond cleavage is the rate-determining step, consistent with C-H activation. | Also consistent with a rate-determining hydrogen atom abstraction step. |
| Radical Trapping Experiments | Addition of radical scavengers (e.g., TEMPO) inhibits the reaction. | Does not support a non-radical pathway. | Provides strong evidence for the involvement of radical intermediates. |
Experimental Protocol: Mössbauer Spectroscopy
The following provides a general protocol for preparing a sample for Mössbauer spectroscopy to study an iron-catalyzed reaction:
-
The catalytic reaction is set up using ⁵⁷Fe-enriched FeBr₃ to enhance the signal.
-
The reaction is allowed to proceed for a specific time, or it is freeze-quenched at various time points to trap intermediates.
-
An aliquot of the reaction mixture is rapidly frozen in liquid nitrogen to form a glass.
-
The frozen sample is transferred to a Mössbauer spectrometer sample holder, maintaining cryogenic temperatures.
-
Mössbauer spectra are recorded at low temperatures (typically 80 K) to slow down relaxation processes and resolve hyperfine interactions.[5]
-
The resulting spectra are fitted to extract parameters such as isomer shift (δ) and quadrupole splitting (ΔEQ), which provide information about the oxidation state and coordination environment of the iron species present.[5]
Logical Relationship Diagram
Caption: Comparison of proposed mechanisms for FeBr₃-catalyzed C-H functionalization.
Enyne Cyclization
FeBr₃ can catalyze the cyclization of enynes, which are molecules containing both a double and a triple bond. This reaction is valuable for the synthesis of cyclic compounds.
Proposed Mechanism: Lewis Acid Catalysis
The most plausible mechanism involves the activation of the alkyne by the Lewis acidic FeBr₃.
-
Alkyne Activation: The electron-deficient iron center of FeBr₃ coordinates to the π-system of the alkyne, increasing its electrophilicity.
-
Intramolecular Attack: The nucleophilic alkene moiety attacks the activated alkyne in an intramolecular fashion, leading to the formation of a vinyl cation intermediate and cyclization.
-
Halogenation/Protonolysis: The reaction can be terminated in several ways. The bromide from FeBr₃ can act as a nucleophile, leading to a brominated cyclic product. Alternatively, if a proton source is present, protonolysis can occur to yield a non-halogenated product.
Experimental Validation
The validation of this mechanism is supported by the nature of the products formed and by computational studies that model the reaction pathway.
| Experimental Technique | Observation | Interpretation |
| Product Analysis (NMR, X-ray Crystallography) | Formation of cyclic products, often with incorporation of bromine. | Confirms the cyclization and suggests the involvement of bromide as a nucleophile. |
| Substrate Scope Studies | The electronics of the enyne substrate influence the reaction rate and outcome. | Consistent with a mechanism involving charge buildup, such as the formation of a vinyl cation. |
| Computational Studies (DFT) | Calculations show that the coordination of FeBr₃ to the alkyne lowers the activation energy for the cyclization step.[6] | Provides theoretical evidence for the role of FeBr₃ as a Lewis acid catalyst in activating the alkyne. |
Experimental Protocol: DFT Computational Study
A general workflow for a DFT study to validate the mechanism of an FeBr₃-catalyzed enyne cyclization is as follows:
-
Model System Selection: Choose a representative enyne substrate and the FeBr₃ catalyst for the computational model.
-
Geometry Optimization: Optimize the geometries of the reactants, transition states, intermediates, and products using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Transition State Search: Locate the transition state for the key cyclization step using methods like synchronous transit-guided quasi-newton (STQN).
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition state connects the correct reactant and product.
-
Energy Profile Construction: Calculate the relative energies of all species to construct a potential energy profile for the proposed reaction mechanism. This will reveal the activation barriers and reaction thermodynamics.
Experimental Workflow Diagram
Caption: Workflow for a DFT computational study of an FeBr₃-catalyzed reaction.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Spectroscopic Evidence for a High-Spin Fe(IV) Intermediate in Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why isn’t FeBr3 used as a catalyst in the first step of the synth... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Non-Metallic Catalysts for Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aromatic bromides is a cornerstone of modern organic chemistry, providing key intermediates for cross-coupling reactions, active pharmaceutical ingredients, and functional materials. Traditional bromination methods often rely on harsh reagents like elemental bromine or metal-based Lewis acids, which present challenges related to safety, toxicity, and metal contamination of the final products. This guide provides a comprehensive comparison of emerging non-metallic catalytic systems for aromatic bromination, offering milder, safer, and often more selective alternatives. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the optimal catalytic system for your research needs.
Performance Comparison of Non-Metallic Catalysts
The following tables summarize the performance of various non-metallic catalysts for the bromination of a selection of aromatic substrates. Yields are reported as isolated yields unless otherwise noted.
Table 1: Catalytic Bromination of Anisole
| Catalyst System | Brominating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Mandelic Acid | NBS | 20 | Acetonitrile/Water (1:1) | 0.5 | >95 (conversion) | [1] |
| Erythrosine B / Visible Light | NBS | 1 | Acetonitrile | 0.17 | 94 | [2][3] |
| DMSO / HBr | HBr | - (Solvent/Reagent) | DMSO | 2 | 95 (p-bromoanisole) | [4] |
| Thianthrene / TfOH | NBS | 10 (Thianthrene), 20 (TfOH) | Dichloroethane | 0.5 | 95 | [5][6] |
Table 2: Catalytic Bromination of Toluene
| Catalyst System | Brominating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) (p:o ratio) | Reference |
| Mandelic Acid | NBS | 20 | Acetonitrile/Water (1:1) | 24 | 71 (>95:5) | [1] |
| Erythrosine B / Visible Light | NBS | 1 | Acetonitrile | 0.17 | 85 (>95:5) | [2][3] |
| DMSO / HBr | HBr | - (Solvent/Reagent) | Toluene | 2 | 96 (Not specified) | [7] |
| Thianthrene / TfOH | NBS | 10 (Thianthrene), 20 (TfOH) | Dichloroethane | 1 | 92 (>95:5) | [5][6] |
Table 3: Catalytic Bromination of Naphthalene
| Catalyst System | Brominating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Mandelic Acid | NBS | 20 | Acetonitrile/Water (1:1) | 0.5 | >95 (conversion) | [1] |
| Erythrosine B / Visible Light | NBS | 1 | Acetonitrile | 0.17 | 98 | [2][3] |
| DMSO / HBr | HBr | - (Solvent/Reagent) | Not specified | Not specified | High (qualitative) | [8] |
| Thianthrene / TfOH | NBS | 10 (Thianthrene), 20 (TfOH) | Dichloroethane | 0.5 | 96 | [5][6] |
Experimental Protocols
Detailed methodologies for the key non-metallic catalytic systems are provided below.
Mandelic Acid Catalyzed Bromination
This protocol is adapted from Baker et al.[1]
Materials:
-
Aromatic substrate (0.2 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (0.24 mmol, 1.2 equiv)
-
Mandelic acid (0.04 mmol, 0.2 equiv)
-
Acetonitrile (1 mL)
-
Water (1 mL)
Procedure:
-
To a vial, add the aromatic substrate, N-bromosuccinimide, and mandelic acid.
-
Add acetonitrile and water in a 1:1 ratio to achieve a 0.1 M concentration of the substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visible-Light Photoredox Bromination with Erythrosine B
This protocol is adapted from Lamar et al.[2][3]
Materials:
-
Aromatic substrate (0.25 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (0.275 mmol, 1.1 equiv)
-
Erythrosine B (0.0025 mmol, 0.01 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (0.025 mmol, 0.1 equiv)
-
Acetonitrile (15 mL)
Procedure:
-
In a reaction vessel, dissolve the aromatic substrate, N-bromosuccinimide, erythrosine B, and ammonium persulfate in acetonitrile.
-
Stir the solution and irradiate with a white LED light source at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the brominated product.
DMSO/HBr Mediated Bromination
This protocol is adapted from Liu et al.[4]
Materials:
-
Aromatic amine substrate (1 mmol, 1.0 equiv)
-
Dimethyl sulfoxide (DMSO) (1 mL)
-
Hydrobromic acid (HBr, 48% aqueous solution) (1 mL)
Procedure:
-
To a flask, add the aromatic amine substrate and DMSO.
-
Add the hydrobromic acid solution to the mixture.
-
Stir the reaction at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Thianthrene/TfOH Catalyzed Bromination
This protocol is adapted from Wang et al.[5][6]
Materials:
-
Aromatic substrate (0.2 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (0.24 mmol, 1.2 equiv)
-
Thianthrene (0.02 mmol, 0.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.04 mmol, 0.2 equiv)
-
1,2-Dichloroethane (DCE) (2 mL)
Procedure:
-
To a dry reaction tube, add the aromatic substrate, N-bromosuccinimide, thianthrene, and 1,2-dichloroethane.
-
Add trifluoromethanesulfonic acid to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for the discussed catalytic systems.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions - Lookchem [lookchem.com]
- 5. Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5907063A - Aromatic bromination process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Unveiling Fleeting Intermediates: A Comparative Guide to Spectroscopic Techniques for Characterizing FeBr₃ Reactions
For researchers, scientists, and drug development professionals engaged in iron-catalyzed reactions, understanding the transient species that govern reaction pathways is paramount. Iron(III) bromide (FeBr₃), a versatile Lewis acid catalyst, is employed in a multitude of organic transformations, most notably in electrophilic aromatic bromination. The identification and characterization of its fleeting reaction intermediates are crucial for optimizing reaction conditions, enhancing selectivity, and elucidating complex mechanisms. This guide provides a comprehensive comparison of modern spectroscopic techniques capable of probing these ephemeral species, supported by experimental data and detailed protocols.
The catalytic cycle of FeBr₃ in reactions like aromatic bromination is initiated by the formation of a Lewis acid-base adduct with the reactant, for instance, molecular bromine (Br₂). This interaction polarizes the Br-Br bond, generating a more potent electrophile, often represented as a [Br-Br-FeBr₃] complex or even a source of the bromonium ion (Br⁺). The subsequent steps involve the attack of the aromatic substrate on this activated species, leading to the formation of a sigma complex (arenium ion), followed by deprotonation to yield the final product and regenerate the catalyst. Each of these intermediates possesses a unique electronic and structural signature that can be captured by various spectroscopic methods.
At a Glance: Comparing Spectroscopic Techniques
To effectively select the appropriate analytical tool, a direct comparison of the capabilities of various spectroscopic techniques is essential. The following table summarizes the key performance indicators for methods commonly employed in the study of FeBr₃ reaction intermediates.
| Spectroscopic Technique | Information Obtained | Temporal Resolution | Sensitivity | Sample Phase | Key Advantages | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, formation and decay of colored intermediates (e.g., FeBr₃-Br₂ adduct, arenium ions). | Milliseconds to seconds (with stopped-flow) | High | Liquid | Relatively simple setup, excellent for kinetic studies. | Provides limited structural information; overlapping spectra can be complex to deconvolute. |
| Raman Spectroscopy | Vibrational modes, bond formation/breaking (e.g., Br-Br bond polarization, Fe-Br bond changes). | Seconds to minutes | Moderate | Solid, Liquid, Gas | High chemical specificity, can be used in situ and operando. | Fluorescence interference can be an issue; sensitivity can be low for weak Raman scatterers. |
| Infrared (IR) Spectroscopy (ATR-IR) | Vibrational modes of functional groups, changes in bonding upon complexation. | Seconds to minutes | High | Solid, Liquid | Highly sensitive to changes in molecular structure and bonding. | Water and other polar solvents can have strong interfering absorptions. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of paramagnetic species (e.g., radical intermediates, changes in the iron spin state). | Minutes | High for paramagnetic species | Solid (frozen solution), Liquid | Highly specific for species with unpaired electrons. | Only applicable to paramagnetic species; provides indirect structural information. |
| Mössbauer Spectroscopy | Oxidation state, spin state, and coordination environment of the iron center. | Minutes to hours | High (for ⁵⁷Fe) | Solid (frozen solution) | Provides detailed information about the iron nucleus and its local environment. | Requires a ⁵⁷Fe source and specialized equipment; longer data acquisition times. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, chemical environment of nuclei (e.g., substrate, intermediates). | Seconds to minutes | Moderate to High | Liquid | Provides detailed structural information. | Paramagnetic species like Fe(III) can cause significant line broadening, complicating analysis. |
Delving Deeper: Experimental Protocols and Insights
UV-Visible Spectroscopy for Kinetic Analysis
UV-Vis spectroscopy is a powerful tool for monitoring the formation and consumption of colored intermediates in real-time. The formation of the FeBr₃-Br₂ adduct, for instance, leads to a distinct color change that can be quantified.
Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy of FeBr₃-Catalyzed Bromination
-
Reagent Preparation: Prepare separate solutions of the aromatic substrate (e.g., benzene in a suitable inert solvent like dichloromethane), bromine (in the same solvent), and FeBr₃ (in the same solvent). The concentrations should be chosen to ensure a measurable reaction rate.
-
Instrumentation: Utilize a stopped-flow spectrophotometer equipped with a rapid mixing device. The observation cell should be made of a material inert to the reactants (e.g., quartz).
-
Data Acquisition: Load the reactant solutions into the instrument's syringes. Initiate the measurement, which rapidly mixes the solutions and triggers data collection. Monitor the change in absorbance at a wavelength where the intermediate (e.g., the FeBr₃-Br₂ complex or the sigma complex) shows a characteristic absorption maximum.
-
Kinetic Analysis: The time-resolved absorbance data can be fitted to appropriate kinetic models to determine rate constants for the formation and decay of the observed intermediates.
Raman Spectroscopy for In Situ Monitoring
Raman spectroscopy provides vibrational information, offering a molecular-level view of bond polarization and structural changes during the reaction. In situ or operando Raman allows for the direct observation of the catalyst and reactants under reaction conditions.
Experimental Protocol: In Situ Raman Monitoring of FeBr₃-Catalyzed Aromatic Bromination
-
Reaction Setup: The reaction is carried out in a specialized Raman cell that allows for the introduction of reactants and control of temperature. The cell is placed in the sample compartment of a Raman spectrometer.
-
Excitation: A laser with a suitable wavelength (e.g., 532 nm or 785 nm to minimize fluorescence) is focused on the reaction mixture.
-
Spectral Acquisition: Raman spectra are collected at regular intervals throughout the reaction. Key spectral regions to monitor include the Br-Br stretching frequency (around 320 cm⁻¹), which is expected to shift upon coordination to FeBr₃, and any new bands corresponding to the Fe-Br bond in the complex or vibrations of the arenium ion intermediate.
-
Data Analysis: The evolution of the Raman bands provides qualitative and semi-quantitative information about the concentration profiles of the reactants, intermediates, and products.
Visualizing the Process: Workflows and Comparisons
To better illustrate the experimental and logical flow of characterizing FeBr₃ reaction intermediates, the following diagrams are provided.
Caption: Experimental workflow for characterizing FeBr₃ reaction intermediates.
Caption: Comparison of information from different spectroscopic techniques.
Alternative Approaches and Concluding Remarks
While spectroscopic methods are indispensable, it is important to note that computational chemistry, particularly Density Functional Theory (DFT), plays a crucial complementary role. DFT calculations can predict the structures, energies, and spectroscopic properties of potential intermediates, thereby aiding in the interpretation of experimental data.
A Comparative Guide to Iron(II) Bromide and Iron(III) Bromide in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Iron bromides, existing in two primary oxidation states, iron(II) bromide (FeBr₂) and iron(III) bromide (FeBr₃), offer distinct catalytic activities that are leveraged in a variety of organic transformations. While both are valuable catalysts, their applications are largely dictated by the oxidation state of the iron center, which governs their reactivity. This guide provides an objective comparison of their performance in their respective catalytic domains, supported by experimental data, detailed protocols, and mechanistic diagrams.
Iron(II) Bromide: A Unique Catalyst for C-H Amination and Indole Synthesis
Iron(II) bromide has emerged as a specialized catalyst for intramolecular C-H bond amination reactions. Its utility is particularly highlighted in the synthesis of 2,3-disubstituted indoles from ortho-substituted aryl azides through a tandem C-H bond amination–[1][2]-shift reaction.
A key finding in the study of this reaction is the unique efficacy of iron(II) bromide. Experiments have shown that altering the oxidation state of iron or the counterion leads to a complete loss of reactivity, underscoring the critical role of the Fe(II) center in this transformation.[1][3]
Performance Data: Iron(II) Bromide in Indole Synthesis
The following table summarizes the performance of FeBr₂ in the tandem C-H amination–[1][2]-shift reaction of various aryl azides. The optimal conditions for these reactions were identified as a 20 mol % catalyst loading in toluene at 140 °C.[4]
| Entry | Starting Aryl Azide | Product (2,3-disubstituted indole) | Yield (%) |
| 1 | 1-azido-2-(1-methoxy-2-methylpropan-2-yl)benzene | 2,3-dimethyl-1H-indole | 75 |
| 2 | 1-azido-2-(1-methoxy-2-phenylpropan-2-yl)benzene | 2-methyl-3-phenyl-1H-indole | 80 |
| 3 | 1-azido-2-(1-methoxy-2,3-dimethylbutan-2-yl)benzene | 2-isopropyl-3-methyl-1H-indole | 65 |
| 4 | 1-azido-2-(1-methoxy-2-methyl-3-phenylpropan-2-yl)benzene | 2-benzyl-3-methyl-1H-indole | 72 |
Experimental Protocol: FeBr₂-Catalyzed Indole Synthesis
A representative experimental procedure for the iron(II) bromide-catalyzed tandem C-H bond amination–[1][2]-shift reaction is as follows:
To a sealed tube is added the aryl azide (0.2 mmol, 1.0 equiv) and anhydrous iron(II) bromide (0.04 mmol, 0.2 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene (2.0 mL) is then added via syringe. The tube is sealed and the reaction mixture is heated to 140 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated and the residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Proposed Reaction Mechanism
The catalytic cycle is believed to commence with the coordination of the iron(II) bromide to the aryl azide, followed by the extrusion of dinitrogen to form an iron nitrene intermediate. This intermediate then undergoes an intramolecular C-H bond amination, followed by a[1][2]-shift to yield the final indole product.
Caption: Proposed mechanism for FeBr₂-catalyzed indole synthesis.
Iron(III) Bromide: The Workhorse Lewis Acid for Electrophilic Aromatic Bromination
Iron(III) bromide is a widely recognized and extensively used Lewis acid catalyst, primarily for the electrophilic halogenation of aromatic compounds.[4][5][6][7][8][9][10][11] Its function is to activate the halogen, making it a more potent electrophile that can be attacked by the electron-rich aromatic ring.
Performance Data: Iron(III) Bromide in Aromatic Bromination
The following table presents data from the FeBr₃-catalyzed bromination of 2-tert-butylpyrene, demonstrating its efficiency in this type of transformation.
| Entry | Substrate | Bromine (equiv.) | Product | Yield (%) |
| 1 | 2-tert-butylpyrene | 1.0 | 7-bromo-2-tert-butylpyrene | 85 |
| 2 | 2-tert-butylpyrene | 2.0 | 2,7-dibromo-tert-butylpyrene | 92 |
| 3 | 2-tert-butylpyrene | 3.0 | 2,5,7-tribromo-tert-butylpyrene | 78 |
| 4 | 2-tert-butylpyrene | 4.0 | 2,5,7,9-tetrabromo-tert-butylpyrene | 65 |
Experimental Protocol: FeBr₃-Catalyzed Aromatic Bromination
A general procedure for the iron(III) bromide-catalyzed bromination of an aromatic compound is as follows:
To a solution of the aromatic substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C is added anhydrous iron(III) bromide (0.1 equiv). To this mixture, a solution of bromine (1.1 equiv) in the same solvent is added dropwise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the addition of an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography.
Reaction Mechanism
The mechanism of FeBr₃-catalyzed electrophilic aromatic bromination involves the formation of a highly electrophilic bromine species through the interaction of bromine with the Lewis acid. This is followed by the attack of the aromatic ring on the electrophile to form a sigma complex (arenium ion), which then loses a proton to restore aromaticity.[1][12]
Caption: Mechanism of FeBr₃-catalyzed aromatic bromination.
Head-to-Head Comparison
| Feature | Iron(II) Bromide (FeBr₂) | Iron(III) Bromide (FeBr₃) |
| Primary Catalytic Role | N-atom transfer and Lewis acid in tandem reactions | Strong Lewis acid |
| Key Applications | Intramolecular C-H bond amination, indole synthesis | Electrophilic aromatic substitution (especially bromination), Friedel-Crafts reactions |
| Oxidation State of Iron | +2 (Crucial for reactivity) | +3 |
| Reaction Selectivity | High selectivity in the[1][2]-shift of the tandem reaction | Directs bromination on aromatic rings (ortho/para or meta depending on substituents) |
| Substrate Scope | Primarily ortho-substituted aryl azides | Wide range of aromatic compounds |
Conclusion
Iron(II) bromide and iron(III) bromide are not interchangeable catalysts; their distinct electronic structures dictate their reactivity and define their respective niches in synthetic chemistry. FeBr₃ is a robust and widely used Lewis acid for activating electrophiles in classic aromatic substitution reactions. In contrast, FeBr₂ demonstrates unique reactivity in more complex tandem reactions where the +2 oxidation state is essential for the desired transformation, a reaction for which FeBr₃ is ineffective. For researchers and drug development professionals, the choice between these two catalysts is clear-cut and depends entirely on the specific transformation to be achieved. Understanding these fundamental differences is paramount for the successful design and implementation of synthetic strategies.
References
- 1. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[1,2]-shift Tandem Reactions of Aryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Bromination of aromatic compounds using an Fe2O3/zeolite catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Iron(II) Bromide-Catalyzed Intramolecular C–H Bond [research.amanote.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Kinetic Studies of FeBr₃-Catalyzed Reactions: Determining Rate Laws and Comparing Catalytic Activity
For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount for process optimization, scaling up, and ensuring safety and efficiency. Iron(III) bromide (FeBr₃) is a widely utilized Lewis acid catalyst in various organic transformations, including electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and bromination. This guide provides a framework for conducting kinetic studies of FeBr₃-catalyzed reactions to determine their rate laws, and offers a comparison with other common Lewis acid catalysts, supported by experimental data.
This guide will delve into the methodologies for establishing the rate law of a catalyzed reaction and present a comparative analysis of catalytic performance. While detailed kinetic studies on FeBr₃-catalyzed reactions are not as prevalent in publicly available literature as for some other Lewis acids, this guide will use a well-documented example of an aluminum chloride (AlCl₃)-catalyzed reaction to illustrate the principles and experimental design that can be applied to investigate FeBr₃ catalysis.
Comparing Lewis Acid Catalysts: A Look at Reaction Kinetics
The efficacy of a Lewis acid catalyst is determined by its ability to activate substrates and accelerate reaction rates. This is quantitatively expressed through the reaction's rate law and the associated rate constant. A common method for determining the rate law is the method of initial rates, where the initial rate of reaction is measured at different initial concentrations of reactants and catalyst.
Quantitative Data Summary
The following table summarizes the experimentally determined rate law for the phenethylation of benzene with phenethyl chloride, catalyzed by aluminum chloride (AlCl₃) in a nitromethane solution at 50°C. This reaction is a classic example of a Friedel-Crafts alkylation.
| Reaction | Catalyst | Rate Law | Rate Constant (k) | Reaction Orders |
| Phenethylation of Benzene | AlCl₃ | rate = k[Benzene][Phenethyl Chloride][AlCl₃]² | Varies with experimental conditions | First-order in benzene First-order in phenethyl chloride Second-order in AlCl₃ |
This data is based on a known kinetic study of AlCl₃-catalyzed phenethylation. A similar experimental approach would be required to determine the specific rate law and rate constant for an FeBr₃-catalyzed reaction.
Experimental Protocol for Kinetic Studies
To determine the rate law for a Lewis acid-catalyzed reaction, such as one using FeBr₃, a series of experiments must be conducted where the initial concentration of each reactant and the catalyst is systematically varied while keeping the others constant. The initial rate of the reaction is then measured for each experiment.
Key Experimental Steps:
-
Reaction Setup : The reaction is typically carried out in a well-stirred batch reactor at a constant temperature. The solvent should be inert and capable of dissolving all reactants and the catalyst. For moisture-sensitive catalysts like FeBr₃ and AlCl₃, all glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring Reaction Progress : The concentration of a reactant or product is monitored over time to determine the initial reaction rate. Several analytical techniques can be employed for this purpose:
-
Gas Chromatography (GC) : Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., by adding water or a base to deactivate the catalyst), and analyzed by GC to determine the concentration of reactants and products.
-
High-Performance Liquid Chromatography (HPLC) : Similar to GC, HPLC can be used to monitor the concentration of non-volatile reactants and products.
-
Spectroscopy (UV-Vis, NMR) : If a reactant or product has a distinct spectroscopic signature, its concentration can be monitored in real-time without the need for sampling and quenching.
-
-
Data Analysis :
-
The initial rate for each experiment is determined from the slope of the concentration versus time plot at t=0.
-
By comparing the initial rates between experiments where the concentration of only one species was changed, the order of the reaction with respect to that species can be determined. For example, if doubling the concentration of the catalyst quadruples the initial rate, the reaction is second-order with respect to the catalyst.
-
Once the orders of all components are known, the rate constant (k) can be calculated for each experiment, and an average value can be determined.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the rate law of an FeBr₃-catalyzed reaction using the method of initial rates.
Caption: Workflow for determining the rate law of an FeBr₃-catalyzed reaction.
Signaling Pathways in Catalysis
The catalytic cycle of a Lewis acid-catalyzed reaction, such as a Friedel-Crafts alkylation, involves several key steps. The following diagram illustrates a generalized signaling pathway for such a reaction, which would be applicable to both FeBr₃ and AlCl₃ catalysis.
Caption: Generalized pathway for Lewis acid-catalyzed electrophilic aromatic substitution.
By applying these systematic kinetic study principles, researchers can elucidate the rate laws of FeBr₃-catalyzed reactions. This quantitative understanding is crucial for comparing its catalytic performance with other Lewis acids, optimizing reaction conditions, and ultimately accelerating the development of robust and efficient chemical processes.
A Comparative Guide to Confirming Product Structure and Purity in FeBr₃ Synthesis: NMR vs. X-ray Diffraction
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure and purity is paramount. In the synthesis of iron(III) bromide (FeBr₃), a versatile Lewis acid catalyst, ensuring the final product is free from impurities such as iron(II) bromide (FeBr₂) is critical for its effective application. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD), for the characterization of synthesized FeBr₃.
This document outlines the experimental protocols for both solid-state NMR and powder XRD, presents a comparative analysis of hypothetical data for FeBr₃ and its common impurity FeBr₂, and discusses the relative advantages and disadvantages of each technique for this specific application.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from solid-state NMR and powder XRD analyses of a synthesized FeBr₃ sample, highlighting the key differences that enable the identification of the desired product and potential impurities.
| Parameter | Solid-State NMR (¹H MAS NMR) | Powder X-ray Diffraction (Cu Kα) |
| FeBr₃ (Iron(III) Bromide) | ||
| Chemical Shift (ppm) | Broad signal expected over a wide range (e.g., 100-300 ppm) due to paramagnetism. | Not Applicable |
| Linewidth (Hz) | Very broad (e.g., >1000 Hz) due to rapid paramagnetic relaxation. | Not Applicable |
| Key Diffraction Peaks (2θ) | Not Applicable | ~30.8°, 35.7°, 44.0°, 51.1°, 57.9° |
| Miller Indices (hkl) | Not Applicable | (012), (104), (110), (113), (024) |
| FeBr₂ (Iron(II) Bromide) Impurity | ||
| Chemical Shift (ppm) | Distinct broad signal at a different chemical shift from FeBr₃. | Not Applicable |
| Linewidth (Hz) | Very broad, but potentially distinguishable from FeBr₃. | Not Applicable |
| Key Diffraction Peaks (2θ) | Not Applicable | ~15.2°, 29.8°, 45.1°, 52.8° |
| Miller Indices (hkl) | Not Applicable | (001), (100), (102), (110) |
Experimental Protocols
Accurate and reproducible data acquisition is fundamental to the successful characterization of FeBr₃. Due to its paramagnetic and hygroscopic nature, specific experimental procedures are required.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR of paramagnetic compounds presents unique challenges due to significant peak broadening and large chemical shift ranges.
Sample Preparation:
-
Due to the hygroscopic nature of FeBr₃, all sample handling must be performed in an inert atmosphere (e.g., a glovebox).
-
The finely powdered FeBr₃ sample is packed into a zirconia MAS (Magic Angle Spinning) rotor.
-
The rotor is sealed with an airtight cap to prevent moisture absorption during the experiment.
Data Acquisition:
-
A solid-state NMR spectrometer equipped with a wide-bore magnet and a probe capable of fast MAS rates (e.g., >20 kHz) is required.
-
A simple pulse-acquire or a Hahn-echo pulse sequence is typically used for paramagnetic samples to minimize signal distortion.
-
A short recycle delay is employed due to the rapid relaxation of paramagnetic centers.
-
The spectral width must be set to be very large (e.g., 500-1000 ppm) to encompass the broad, shifted signals.
-
Data is acquired at a constant temperature, and the spinning speed is kept stable throughout the experiment.
Powder X-ray Diffraction (XRD)
Powder XRD is a powerful technique for identifying crystalline phases. For air-sensitive materials like FeBr₃, special sample handling is crucial.
Sample Preparation:
-
All sample preparation must be conducted in an inert and dry environment (e.g., a glovebox).
-
A small amount of the finely ground FeBr₃ powder is placed onto a zero-background sample holder.
-
The sample is gently pressed to create a flat, smooth surface.
-
The sample holder is then sealed with an X-ray transparent dome or film (e.g., Kapton) to protect the sample from the atmosphere during data collection.
Data Acquisition:
-
A powder diffractometer with a copper (Cu) Kα X-ray source is commonly used.
-
The instrument is set to scan over a 2θ range that covers the characteristic diffraction peaks of both FeBr₃ and potential impurities (e.g., 10-80°).
-
A continuous scan mode with a slow scan speed and a small step size is employed to obtain high-resolution data.
-
The collected diffraction pattern is then compared to standard diffraction patterns from databases (e.g., the JCPDS-ICDD database) for phase identification.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of FeBr₃ to confirm its structure and purity.
Caption: Workflow for FeBr₃ synthesis and characterization.
Comparison of Techniques
Both solid-state NMR and powder XRD provide valuable, yet distinct, information for the characterization of synthesized FeBr₃.
Solid-State NMR:
-
Advantages:
-
Provides information about the local chemical environment of the nuclei.
-
Can potentially distinguish between different iron oxidation states (Fe²⁺ vs. Fe³⁺) based on their distinct paramagnetic effects on the NMR signal.
-
Can detect amorphous impurities that would be invisible to XRD.
-
-
Disadvantages:
-
The paramagnetic nature of FeBr₃ leads to very broad signals, which can be difficult to resolve and interpret.
-
Requires specialized equipment (high-power amplifiers, fast MAS probes) and expertise in paramagnetic NMR.
-
Quantitative analysis of purity can be challenging due to the broad and potentially overlapping signals.
-
Powder X-ray Diffraction:
-
Advantages:
-
Provides a distinct "fingerprint" for crystalline materials, allowing for unambiguous phase identification.
-
Can readily distinguish between the different crystal structures of FeBr₃ and FeBr₂.[1][2][3][4][5][6]
-
Quantitative analysis of crystalline phases (i.e., determining the percentage of impurities) is well-established through methods like Rietveld refinement.
-
-
Disadvantages:
-
Only provides information about crystalline materials; amorphous impurities will not be detected.
-
Requires careful sample preparation to avoid preferred orientation of crystals, which can affect the accuracy of the data.
-
The need for an inert atmosphere sample holder adds a layer of complexity to the experiment.
-
Conclusion
For the primary goal of confirming the crystalline structure and assessing the purity of synthesized FeBr₃ with respect to the common crystalline impurity FeBr₂, powder X-ray diffraction is the more direct and definitive technique. Its ability to provide a unique diffraction pattern for each crystalline phase allows for straightforward identification and quantification of impurities.
Solid-state NMR, while a powerful tool for probing the local chemical environment, is less practical for routine purity assessment of FeBr₃ due to the challenges associated with its paramagnetism. However, it can serve as a valuable complementary technique, particularly for detecting amorphous impurities that would be missed by XRD.
Ultimately, the choice of analytical technique will depend on the specific research question and the available instrumentation. For robust and reliable characterization of FeBr₃, a combination of both XRD and NMR can provide the most comprehensive understanding of the synthesized product.
References
- 1. Refinement of the crystal structure of iron dibromide, FeBr2 | Semantic Scholar [semanticscholar.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Iron(II) bromide - Wikipedia [en.wikipedia.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Materials Data on FeBr3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 6. mp-23232: FeBr3 (trigonal, R-3, 148) [legacy.materialsproject.org]
A Comparative Guide to the Industrial Application of Ferric Bromide (FeBr₃) for Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial-scale chemical synthesis, particularly in the production of pharmaceuticals and other fine chemicals, the choice of catalyst is a critical decision that significantly impacts process efficiency, cost-effectiveness, and environmental footprint. Ferric bromide (FeBr₃), a Lewis acid catalyst, is a prominent player in electrophilic aromatic substitution reactions, most notably in bromination and Friedel-Crafts reactions. This guide provides a comprehensive cost-benefit analysis of using FeBr₃ in industrial settings, comparing its performance with common alternatives such as aluminum bromide (AlBr₃) and N-Bromosuccinimide (NBS), supported by available data and experimental insights.
At a Glance: FeBr₃ vs. Alternatives in Industrial Synthesis
| Feature | Ferric Bromide (FeBr₃) | Aluminum Bromide (AlBr₃) | N-Bromosuccinimide (NBS) |
| Primary Applications | Electrophilic aromatic bromination, Friedel-Crafts alkylation and acylation. | Electrophilic aromatic bromination, Friedel-Crafts alkylation and acylation. | Allylic and benzylic bromination, α-bromination of carbonyls, bromination of activated aromatic rings. |
| Catalyst Activity | Moderately strong Lewis acid. | Stronger Lewis acid than FeBr₃, can lead to higher reactivity and potential side reactions.[1] | Not a traditional catalyst; a reagent that provides a source of electrophilic bromine. |
| Selectivity | Generally good, but can be influenced by reaction conditions. | Can be less selective than FeBr₃ due to higher reactivity, potentially leading to polysubstitution. | Highly selective for specific positions (allylic, benzylic) under radical conditions. |
| Cost | Generally considered a cost-effective option. Industrial price can range from approximately
| Typically more expensive than FeBr₃. Industrial price can range from approximately
| Significantly more expensive than FeBr₃ and AlBr₃ on a per-kilogram basis, with prices around
|
| Handling & Safety | Corrosive and moisture-sensitive. Requires handling in a dry, inert atmosphere.[4] | Highly corrosive and reacts violently with water. Requires stringent handling procedures. | Solid, easier to handle than liquid bromine, but still a hazardous substance requiring careful handling. |
| Waste Disposal | Spent catalyst is considered hazardous waste and requires specialized disposal, adding to the overall cost.[5] | Similar to FeBr₃, generates hazardous waste streams requiring costly disposal. | Byproducts are generally less hazardous than spent Lewis acids, potentially reducing disposal costs. |
Delving Deeper: Performance Analysis
Electrophilic Aromatic Bromination
FeBr₃ is a workhorse catalyst for the bromination of aromatic compounds, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs) and specialty chemicals. It functions by activating the bromine molecule, making it a more potent electrophile capable of attacking the electron-rich aromatic ring.
Reaction Mechanism:
The generally accepted mechanism for FeBr₃-catalyzed bromination of benzene involves the formation of a highly electrophilic bromine species.
Caption: Mechanism of FeBr₃-catalyzed aromatic bromination.
In a typical industrial process for producing bromobenzene, benzene is reacted with bromine in the presence of a catalyst. One patented process utilizes iron powder which reacts with bromine in situ to form ferric bromide.
Industrial Synthesis Example: Bromobenzene Production
An example of an industrial-scale synthesis of bromobenzene involves the following steps:
-
Charging the Reactor: A 1000L reaction kettle is charged with benzene and iron powder.
-
Reaction Initiation: The mixture is stirred and bromine is added dropwise over several hours while controlling the temperature.
-
Reaction Completion: Once the initial reaction to form HBr gas is observed, the temperature is raised to drive the reaction to completion.
-
Workup: The resulting mixture is then washed, neutralized, and purified by distillation to yield the final bromobenzene product.
While specific yield data for large-scale industrial processes is often proprietary, laboratory-scale experiments and patent literature suggest that high yields of monobrominated products can be achieved with careful control of reaction conditions.
Friedel-Crafts Reactions
FeBr₃ is also employed as a catalyst in Friedel-Crafts alkylation and acylation reactions, which are fundamental for creating carbon-carbon bonds with aromatic rings.
Reaction Mechanism: Friedel-Crafts Acylation
In Friedel-Crafts acylation, FeBr₃ activates an acyl halide to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Caption: Mechanism of FeBr₃-catalyzed Friedel-Crafts acylation.
Cost-Benefit Breakdown
Cost of FeBr₃:
-
Initial Investment: Ferric bromide is a relatively inexpensive Lewis acid compared to many other catalysts. While prices for laboratory-grade FeBr₃ can be high, industrial bulk pricing is significantly lower.
-
Catalyst Loading: The amount of FeBr₃ required can vary depending on the specific reaction and substrate, but it is typically used in catalytic amounts.
-
Operational Costs: The moisture sensitivity of FeBr₃ necessitates the use of dry solvents and inert atmospheres, which can add to operational costs.
Benefits of FeBr₃:
-
Effectiveness: It is a reliable and effective catalyst for a range of important industrial reactions.
-
Availability: FeBr₃ is readily available from numerous chemical suppliers.
Drawbacks of FeBr₃:
-
Handling and Safety: Its corrosive nature and reactivity with water require specialized handling procedures and equipment to ensure worker safety and prevent environmental release.[4]
-
Waste Disposal: The spent catalyst and any quenching solutions are considered hazardous waste and must be disposed of according to strict environmental regulations. This disposal process can be costly and adds a significant long-term liability.[5]
Comparison with Alternatives
Aluminum Bromide (AlBr₃)
AlBr₃ is a stronger Lewis acid than FeBr₃, which can translate to higher reaction rates.[1] However, this increased reactivity can also lead to a decrease in selectivity and the formation of unwanted byproducts, such as polybrominated compounds. AlBr₃ is also typically more expensive than FeBr₃ and shares similar, if not more stringent, handling and disposal challenges due to its high reactivity with water.
N-Bromosuccinimide (NBS)
NBS offers a safer and more selective alternative for certain bromination reactions, particularly for allylic and benzylic positions.[6] As a solid, it is easier to handle than liquid bromine. The byproducts of NBS reactions are generally less hazardous than the spent Lewis acid catalysts, which can simplify waste disposal. However, the significantly higher cost of NBS is a major barrier to its widespread use in large-scale synthesis where cost is a primary driver.[3] Recent research has focused on developing more cost-effective and environmentally friendly bromination methods using NBS, including catalytic approaches.[7]
Experimental Protocols
Detailed industrial-scale experimental protocols are often proprietary. However, based on patent literature and general chemical principles, a generalized laboratory-scale procedure for the bromination of an activated aromatic substrate using FeBr₃ can be outlined as follows. This is a representative example and must be adapted and optimized for specific substrates and scales.
Materials:
-
Aromatic substrate
-
Bromine
-
Anhydrous Ferric Bromide (FeBr₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas) is assembled and flame-dried. The system is then maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging: The aromatic substrate and anhydrous solvent are charged into the flask. Anhydrous FeBr₃ is then added carefully.
-
Reaction: The mixture is cooled in an ice bath. A solution of bromine in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the desired reaction temperature.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Upon completion, the reaction mixture is slowly and carefully poured into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Workup: The organic layer is separated, washed sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as distillation or recrystallization.
Safety and Handling of FeBr₃ in Industrial Settings
The use of FeBr₃ on an industrial scale necessitates strict adherence to safety protocols to mitigate risks to personnel and the environment.
-
Personal Protective Equipment (PPE): Workers must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing.[8] In areas with potential for dust or vapor exposure, respiratory protection is essential.
-
Engineering Controls: Processes involving FeBr₃ should be conducted in well-ventilated areas, preferably within closed systems or under fume hoods. Emergency eyewash stations and safety showers must be readily accessible.
-
Storage: FeBr₃ must be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from moisture and incompatible materials.
-
Spill and Waste Management: Procedures for containing and neutralizing spills must be in place. All waste containing FeBr₃ or its byproducts must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Ferric bromide remains a widely used and cost-effective catalyst for industrial-scale electrophilic aromatic substitution reactions. Its primary advantages lie in its relatively low cost and proven efficacy. However, its use is accompanied by significant challenges related to handling, safety, and the generation of hazardous waste.
For processes where high selectivity is paramount and cost is a secondary concern, N-Bromosuccinimide presents a viable, albeit more expensive, alternative with a better safety and environmental profile. Aluminum bromide, while more reactive, often suffers from lower selectivity and presents similar handling and disposal issues as ferric bromide.
The decision to use FeBr₃ in an industrial setting requires a thorough cost-benefit analysis that extends beyond the initial purchase price of the catalyst. The costs associated with specialized handling equipment, safety measures, and, most significantly, hazardous waste disposal must be factored into the overall economic equation. As environmental regulations become increasingly stringent, the long-term liabilities associated with hazardous waste will continue to be a critical consideration for chemical manufacturers. Future developments in catalyst technology, including more efficient and recyclable catalyst systems, will likely play a crucial role in shaping the landscape of industrial aromatic synthesis.
References
- 1. quora.com [quora.com]
- 2. Aluminum bromide Manufacturers & Suppliers, China aluminum bromide Manufacturers Price [made-in-china.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. chemimpex.com [chemimpex.com]
- 5. feeco.com [feeco.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of Iron(3+) Bromide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Iron(3+) Bromide (Ferric Bromide) are critical for maintaining a secure and compliant laboratory environment. This document provides detailed procedures for the treatment and disposal of Iron(3+) Bromide waste, ensuring the safety of researchers and the protection of the environment.
Iron(3+) Bromide, a Lewis acid commonly used as a catalyst in organic synthesis, requires careful management due to its corrosive nature and potential environmental impact.[1] Improper disposal can lead to contamination of water systems. Therefore, a multi-step approach involving chemical neutralization and precipitation is recommended before final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Iron(3+) Bromide. Always handle this chemical in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] Iron(3+) Bromide is sensitive to moisture and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents, potassium, and sodium/sodium oxides.[2][4]
Quantitative Disposal Limits
Regulations regarding the disposal of iron-containing waste can vary by location. It is crucial to adhere to local, state, and federal guidelines. While specific limits for laboratory wastewater can differ, general industrial wastewater discharge limits for iron are often in the range of 2 mg/L.[5] The UK's Environment Agency sets an environmental quality standard (EQS) for dissolved iron in surface water at 1 mg/L as an annual average.[6] Researchers must ensure that any treated effluent complies with the regulations set forth by their local water authority.
| Parameter | Guideline Limit | Issuing Authority (Example) |
| Dissolved Iron in Surface Water | 1 mg/L (Annual Average) | UK Environment Agency[6] |
| Iron in Industrial Wastewater | 2 mg/L | Portugal, Brazil[5] |
Experimental Protocol: Treatment of Iron(3+) Bromide Waste
The primary method for treating aqueous waste containing Iron(3+) Bromide is through precipitation of the iron as insoluble ferric hydroxide.[3][7] This process significantly reduces the concentration of iron in the effluent, allowing for safer disposal.
Materials Required:
-
Aqueous waste solution of Iron(3+) Bromide
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Beaker or appropriate reaction vessel
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (funnel, filter paper)
-
Collection vessel for the filtrate
-
Drying oven (optional)
-
Personal Protective Equipment (goggles, gloves, lab coat)
Step-by-Step Procedure:
-
Preparation: In a well-ventilated fume hood, place the aqueous Iron(3+) Bromide waste into a beaker of appropriate size. Begin stirring the solution gently with a magnetic stirrer.
-
Precipitation: Slowly add the sodium hydroxide solution dropwise to the stirring Iron(3+) Bromide solution. A reddish-brown precipitate of ferric hydroxide (Fe(OH)₃) will begin to form.[4][8] The chemical reaction is as follows: FeBr₃(aq) + 3NaOH(aq) → Fe(OH)₃(s) + 3NaBr(aq)
-
pH Adjustment: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue adding sodium hydroxide until the pH of the solution is between 7.0 and 9.0. Ferric hydroxide precipitation is most effective in this pH range.[7]
-
Digestion of Precipitate: Allow the mixture to stir for an additional 30 minutes to an hour to ensure complete precipitation and to allow the precipitate to agglomerate, which will aid in filtration.
-
Filtration: Separate the ferric hydroxide precipitate from the liquid by filtration. Use a funnel lined with filter paper and collect the clear liquid (filtrate) in a separate container.
-
Washing the Precipitate: Wash the precipitate on the filter paper with a small amount of deionized water to remove any remaining soluble salts.
-
Disposal of Precipitate: The collected ferric hydroxide precipitate should be dried, if necessary, and disposed of as solid hazardous waste in a properly labeled container according to institutional and local regulations.
-
Verification and Disposal of Filtrate: Before disposing of the filtrate, it is crucial to verify that the iron concentration is below the permissible local limits. This can be done using methods such as atomic absorption spectroscopy or colorimetric analysis.[9][10] If the iron concentration is within the acceptable range, the neutralized and clarified liquid can typically be discharged to the sanitary sewer. However, always confirm this with your institution's environmental health and safety department.
Experimental Workflow Diagram
Caption: Workflow for the safe disposal of Iron(3+) Bromide waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Iron(3+) Bromide waste, contributing to a culture of safety and compliance within the research community.
References
- 1. Preparation of Ferric Hydroxide Sol: Steps & Uses Explained [vedantu.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Prepare Feric hydroxide sol. | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. gov.uk [gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ajrconline.org [ajrconline.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Personal protective equipment for handling Iron(3+);bromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Iron(III) bromide (FeBr₃), including operational and disposal plans.
Hazard Identification and Summary
Iron(III) bromide is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled. The dust is irritating to the respiratory tract and can cause coughing, shortness of breath, and other respiratory problems.[3] Prolonged exposure may lead to more severe health effects.[3] It is also hygroscopic, meaning it absorbs moisture from the air.[4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Iron(III) bromide. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin | Chemical-resistant Gloves | Appropriate protective gloves should be worn to prevent skin exposure. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[5] | |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A respiratory protection program that meets 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] |
Operational Plan: Handling and Storage
Handling:
-
Always handle Iron(III) bromide in a well-ventilated area, preferably in a chemical fume hood.[3][6][5]
-
Minimize dust generation and accumulation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, mist, or vapor.
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Due to its hygroscopic nature, store under an inert gas if possible.[1]
Emergency Procedures: First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek medical attention if irritation persists.[3][4][7] |
| Inhalation | Remove the victim to fresh air immediately.[3][4][7] If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |
Disposal Plan
All waste materials containing Iron(III) bromide must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Do not allow the chemical to enter drains.[1] Waste should be placed in a suitable, labeled disposal container.
Below is a workflow diagram illustrating the safe handling and emergency procedures for Iron(III) bromide.
Caption: Safe handling and emergency workflow for Iron(III) bromide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
